Product packaging for 3,4-Dimethylhexanal(Cat. No.:CAS No. 27608-05-5)

3,4-Dimethylhexanal

Cat. No.: B14678340
CAS No.: 27608-05-5
M. Wt: 128.21 g/mol
InChI Key: AFFOREKIFCONEL-UHFFFAOYSA-N
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Description

3,4-Dimethylhexanal is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B14678340 3,4-Dimethylhexanal CAS No. 27608-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27608-05-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3,4-dimethylhexanal

InChI

InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3

InChI Key

AFFOREKIFCONEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC=O

Origin of Product

United States

Foundational & Exploratory

3,4-Dimethylhexanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dimethylhexanal: Chemical Properties and Structure

Introduction

This compound is an organic compound classified as a branched aliphatic aldehyde. Its structure, characterized by a hexanal (B45976) backbone with methyl groups at the third and fourth carbon positions, results in stereoisomerism and specific chemical behaviors. This document provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and structural characteristics of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a six-carbon chain with a terminal aldehyde group. Two methyl substituents are located at the C3 and C4 positions. Due to the two chiral centers at these positions, the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

Caption: 2D structure of this compound.

Data Presentation: Chemical Identifiers

For precise identification and reference in scientific literature and databases, the following identifiers are used for this compound.

IdentifierValueCitation(s)
IUPAC Name This compound[1]
CAS Number 27608-05-5[1][2]
Molecular Formula C₈H₁₆O[1][2]
SMILES CCC(C)C(C)CC=O[1][2]
InChI InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3[1][2]
InChIKey AFFOREKIFCONEL-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. While experimental data for some properties are scarce, computed values provide reliable estimates.

Data Presentation: Quantitative Properties
PropertyValueTypeCitation(s)
Molecular Weight 128.21 g/mol Computed[1][2]
XLogP3-AA (LogP) 2.3Computed[1]
Hydrogen Bond Donor Count 0Computed[1][2]
Hydrogen Bond Acceptor Count 1Computed[1][2]
Rotatable Bond Count 4Computed[1][2]
Topological Polar Surface Area 17.1 ŲComputed[1][2]
Complexity 78.6Computed[1][2]
Boiling Point Not availableExperimental
Density Not availableExperimental

Note on Physical Properties: Experimental values for boiling point and density are not readily found in the cited literature. However, based on the related alkane, 3,4-dimethylhexane (B165660) (boiling point ~117-119°C), it can be inferred that this compound will have a higher boiling point due to the polar aldehyde group. Qualitatively, its solubility is expected to be low in water but high in common organic solvents, a characteristic shared by similar aldehydes like 4,4-Dimethylhexanal.[3]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 3,4-dimethyl-1-hexene.[4] This two-step reaction sequence provides anti-Markovnikov addition of water across the double bond, yielding the terminal aldehyde after oxidation.[5][6]

SynthesisWorkflow Start 3,4-Dimethyl-1-hexene Step1 Step 1: Hydroboration Reagents: BH3•THF Solvent: THF Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation Reagents: H2O2, NaOH(aq) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis workflow for this compound.

Methodology: Hydroboration-Oxidation
  • Hydroboration:

    • The starting material, 3,4-dimethyl-1-hexene, is dissolved in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of borane-THF complex (BH₃•THF) is added dropwise to the alkene solution at a controlled temperature, usually 0°C.

    • The reaction mixture is stirred and allowed to warm to room temperature for a period sufficient to ensure complete formation of the trialkylborane intermediate. The reaction proceeds via a concerted syn-addition mechanism.[5][6]

  • Oxidation:

    • The trialkylborane intermediate is not isolated. The reaction mixture is cooled again in an ice bath.

    • An aqueous solution of sodium hydroxide (B78521) (NaOH) is added, followed by the slow, careful addition of hydrogen peroxide (H₂O₂). This step is exothermic and must be controlled.

    • The oxidation of the carbon-boron bond to a carbon-oxygen bond occurs with retention of stereochemistry.[6]

    • After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The aqueous and organic layers are separated.

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product, this compound, can be purified by fractional distillation.

Chemical Reactivity

The primary site of reactivity in this compound is the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 3,4-dimethylhexanoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

  • Reduction: Can be reduced to the primary alcohol, 3,4-dimethyl-1-hexanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: Undergoes nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds to form secondary alcohols. It can also react with alcohols to form hemiacetals and acetals, or with amines to form imines.

Analytical Characterization

While specific spectra for this compound are not available in the cited public databases, its structure can be confirmed using standard analytical techniques. The expected spectral features are:

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretch of the aldehyde would appear around 1720-1740 cm⁻¹. Another characteristic feature would be the two C-H stretching bands of the aldehyde proton, typically found between 2700-2850 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A highly deshielded signal for the aldehyde proton (-CHO) would be expected around 9-10 ppm. Signals for the protons on the carbons adjacent to the carbonyl group (α-protons) would appear around 2.2-2.5 ppm. The remaining aliphatic protons would resonate in the 0.8-1.7 ppm range.

    • ¹³C NMR: The carbonyl carbon would produce a distinct signal far downfield, typically in the range of 190-205 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely show characteristic losses of alkyl fragments and a prominent peak corresponding to the McLafferty rearrangement if structurally feasible.

References

Synthesis of 3,4-Dimethylhexanal from 3,4-Dimethyl-1-hexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3,4-dimethylhexanal from the starting alkene, 3,4-dimethyl-1-hexene (B97747). The synthesis of this branched-chain aldehyde is of interest in various fields, including fragrance, flavor, and pharmaceutical industries, where such structures can serve as key building blocks. This document details two principal and reliable synthetic strategies: a two-step hydroboration-oxidation sequence and a one-step ozonolysis. The guide includes detailed experimental protocols, a comparative analysis of the methods, and quantitative data to aid in the selection of the most suitable synthetic approach.

Executive Summary

The conversion of 3,4-dimethyl-1-hexene to this compound can be efficiently achieved through two primary methods. The hydroboration-oxidation pathway offers a robust and high-yielding route, proceeding via a primary alcohol intermediate, 3,4-dimethyl-1-hexanol. This intermediate is then oxidized to the target aldehyde using mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Ozonolysis provides a more direct, one-step conversion of the alkene to the aldehyde through oxidative cleavage of the double bond, followed by a reductive workup. The choice between these methods will depend on factors such as available equipment, desired scale, and tolerance of other functional groups in more complex applications.

Synthetic Pathways Overview

Two principal synthetic pathways for the synthesis of this compound from 3,4-dimethyl-1-hexene are outlined below.

Pathway 1: Hydroboration-Oxidation

This widely used and reliable two-step method involves the anti-Markovnikov hydration of the alkene to a primary alcohol, followed by the selective oxidation of the alcohol to the aldehyde.

G start 3,4-Dimethyl-1-hexene intermediate 3,4-Dimethyl-1-hexanol start->intermediate 1. 9-BBN or BH3-THF 2. H2O2, NaOH end This compound intermediate->end Swern or Dess-Martin Oxidation

Caption: Two-step synthesis of this compound via hydroboration-oxidation.

Pathway 2: Ozonolysis

This method directly converts the alkene to the aldehyde in a single reaction vessel through oxidative cleavage of the double bond.

G start 3,4-Dimethyl-1-hexene end This compound start->end 1. O3 2. Reductive Workup (e.g., DMS, Zn/H2O)

Caption: One-step synthesis of this compound via ozonolysis.

Pathway 1: Detailed Experimental Protocols - Hydroboration-Oxidation

This pathway is divided into two distinct experimental stages: the hydroboration of the alkene to form the primary alcohol and the subsequent oxidation of the alcohol to the aldehyde.

Step 1: Hydroboration of 3,4-Dimethyl-1-hexene

The hydroboration of terminal alkenes with borane (B79455) (BH3) or its complexes proceeds with high anti-Markovnikov selectivity, placing the boron atom on the terminal carbon. For sterically hindered alkenes such as 3,4-dimethyl-1-hexene, the use of a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance this selectivity.

Experimental Protocol: Hydroboration with 9-BBN

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum is charged with 3,4-dimethyl-1-hexene (1.0 eq). Anhydrous tetrahydrofuran (B95107) (THF) is added to dissolve the alkene (concentration typically 0.5-1.0 M).

  • Addition of 9-BBN: The flask is cooled to 0 °C in an ice bath. A solution of 9-BBN (1.1 eq, 0.5 M in THF) is added dropwise to the stirred alkene solution via syringe.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Oxidation Workup: The flask is cooled again to 0 °C. A solution of 3 M aqueous sodium hydroxide (B78521) (NaOH) (3.0 eq) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2) (3.0 eq), ensuring the internal temperature does not exceed 25 °C.

  • Post-Reaction: The mixture is stirred at room temperature for an additional 1-2 hours.

  • Isolation and Purification: The reaction mixture is diluted with diethyl ether and the layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and concentrated under reduced pressure to yield the crude 3,4-dimethyl-1-hexanol. The product can be purified by flash column chromatography on silica (B1680970) gel.

Reagent/ParameterTypical Conditions
Hydroborating Agent 9-BBN or BH3-THF
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Oxidizing Agents H2O2, NaOH
Plausible Yield 85-95%
Step 2: Oxidation of 3,4-Dimethyl-1-hexanol to this compound

The selective oxidation of the primary alcohol, 3,4-dimethyl-1-hexanol, to the corresponding aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Two highly effective and commonly employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Experimental Protocol: Swern Oxidation

  • Activation of DMSO: A dry, nitrogen-flushed round-bottom flask is charged with anhydrous dichloromethane (B109758) (DCM) and cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (1.5 eq) is added dropwise, followed by the slow addition of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 eq). The mixture is stirred for 15 minutes at -78 °C.

  • Alcohol Addition: A solution of 3,4-dimethyl-1-hexanol (1.0 eq) in a small amount of DCM is added dropwise to the activated mixture. The reaction is stirred for 30-45 minutes at -78 °C.

  • Elimination: Triethylamine (Et3N) (5.0 eq) is added dropwise, and the mixture is stirred for an additional 10 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup and Purification: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO3, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated. The crude aldehyde is purified by flash chromatography.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: To a round-bottom flask containing a solution of 3,4-dimethyl-1-hexanol (1.0 eq) in DCM, Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature.

  • Reaction: The mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC.

  • Workup and Purification: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a stirred solution of saturated NaHCO3 and sodium thiosulfate (B1220275) (Na2S2O3). The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to yield the crude aldehyde for purification.

Oxidation MethodReagentsSolventTemperature (°C)Reaction Time (h)Plausible Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NDCM-78 to RT1-390-98
Dess-Martin Oxidation Dess-Martin PeriodinaneDCMRoom Temperature1-390-95

Pathway 2: Detailed Experimental Protocol - Ozonolysis

Ozonolysis offers a direct route to this compound from 3,4-dimethyl-1-hexene. The reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by a reductive workup to furnish the aldehyde.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Reaction Setup: A solution of 3,4-dimethyl-1-hexene (1.0 eq) in a suitable solvent (e.g., a mixture of DCM and methanol) is cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the alkene and the presence of excess ozone.

  • Purging: The solution is then purged with nitrogen or oxygen to remove the excess ozone.

  • Reductive Workup: A reducing agent, such as dimethyl sulfide (B99878) (DMS) (1.5 eq) or zinc dust and acetic acid, is added to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for several hours.

  • Isolation and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is purified by flash chromatography or distillation.

Reagent/ParameterTypical Conditions
Ozonolysis Reagent Ozone (O₃)
Solvent DCM/Methanol
Temperature -78 °C
Reductive Workup Agent Dimethyl Sulfide (DMS) or Zn/AcOH
Plausible Yield 70-90%

Comparative Analysis and Considerations

  • Hydroboration-Oxidation: This method is generally high-yielding and highly reliable. The use of 9-BBN can provide excellent regioselectivity for sterically hindered alkenes. The two-step nature of the process allows for the isolation and characterization of the intermediate alcohol if desired. The choice between Swern and Dess-Martin oxidation for the second step depends on laboratory preferences and scale; Swern oxidation is cost-effective but requires cryogenic temperatures and produces a foul-smelling byproduct, while DMP is easier to handle at room temperature but is more expensive and can be explosive under certain conditions.

  • Ozonolysis: This is a powerful and direct method for the synthesis of aldehydes from alkenes. It avoids the isolation of an intermediate alcohol. However, it requires specialized equipment (an ozone generator) and careful handling of ozone, which is a toxic and explosive gas. The reductive workup is crucial to prevent the formation of carboxylic acids.

Conclusion

The synthesis of this compound from 3,4-dimethyl-1-hexene can be successfully accomplished using either a two-step hydroboration-oxidation sequence or a one-step ozonolysis reaction. Both methods are effective, and the choice of route will be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The hydroboration-oxidation pathway, particularly with the use of 9-BBN followed by a mild oxidation such as the Swern or Dess-Martin protocol, is a highly recommended and versatile approach for achieving this transformation with high yield and selectivity.

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylhexanal is a chiral aldehyde possessing two stereocenters, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers, comprising two pairs of enantiomers and two pairs of diastereomers, are expected to exhibit unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural elucidation, potential stereoselective synthetic strategies, proposed analytical methodologies for separation and characterization, and a discussion of their potential biological significance. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines established principles of stereochemistry and analytical chemistry with proposed experimental protocols based on methodologies for analogous compounds.

Introduction to the Stereoisomers of this compound

This compound is an eight-carbon branched-chain aldehyde. The presence of chiral centers at the C3 and C4 positions results in stereoisomerism. The four stereoisomers are:

  • (3R,4R)-3,4-dimethylhexanal and (3S,4S)-3,4-dimethylhexanal (Enantiomeric pair 1, syn or meso-like precursor)

  • (3R,4S)-3,4-dimethylhexanal and (3S,4R)-3,4-dimethylhexanal (Enantiomeric pair 2, anti or threo-like precursor)

The spatial arrangement of the methyl groups relative to each other defines the diastereomeric relationship (syn vs. anti). It is crucial for researchers to distinguish between these stereoisomers as they can possess different biological activities, such as receptor binding affinities and metabolic pathways.

Physicochemical Properties

Property(3R,4R)(3S,4S)(3R,4S)(3S,4R)Racemic Mixture
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight ( g/mol ) 128.21128.21128.21128.21128.21
Boiling Point (°C) TBDTBDTBDTBD~160-165 (estimated)
Specific Rotation ([α]ᵥ) TBD (+x)TBD (-x)TBD (+y)TBD (-y)0

TBD: To Be Determined experimentally. The specific rotation values for the enantiomeric pairs will be equal in magnitude but opposite in sign.

Stereoselective Synthesis Strategies

The controlled synthesis of individual stereoisomers of this compound presents a significant synthetic challenge. Stereoselective methods are required to control the absolute configuration at both the C3 and C4 positions. Below are proposed synthetic approaches based on established asymmetric synthesis methodologies.

General Synthetic Workflow

A plausible general workflow for obtaining the different stereoisomers is outlined below.

G cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_separation Chiral Separation cluster_products Pure Stereoisomers Achiral Precursors Achiral Precursors Syn_Diastereomer Diastereoselective Synthesis (syn-selective) Achiral Precursors->Syn_Diastereomer Anti_Diastereomer Diastereoselective Synthesis (anti-selective) Achiral Precursors->Anti_Diastereomer Syn_Enantiomers Chiral Resolution of syn-Diastereomer Syn_Diastereomer->Syn_Enantiomers Anti_Enantiomers Chiral Resolution of anti-Diastereomer Anti_Diastereomer->Anti_Enantiomers RR (3R,4R)-3,4-Dimethylhexanal Syn_Enantiomers->RR SS (3S,4S)-3,4-Dimethylhexanal Syn_Enantiomers->SS RS (3R,4S)-3,4-Dimethylhexanal Anti_Enantiomers->RS SR (3S,4R)-3,4-Dimethylhexanal Anti_Enantiomers->SR

Caption: General workflow for the synthesis and isolation of this compound stereoisomers.

Proposed Experimental Protocol: Asymmetric Aldol (B89426) Reaction for syn-Diastereomers

This protocol outlines a potential route to the syn-diastereomers, (3R,4R) and (3S,4S)-3,4-dimethylhexanal, via an asymmetric aldol reaction followed by further modifications.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve propanal (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.

  • Chiral Auxiliary: Add a chiral auxiliary-derived boron enolate, such as one derived from a chiral oxazolidinone, dropwise to the cooled solution.

  • Aldol Addition: Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification and Modification: The resulting aldol adduct can be purified by column chromatography. Subsequent chemical transformations would be required to convert the hydroxyl group to a methyl group and the chiral auxiliary to the aldehyde functionality to yield the desired syn-3,4-dimethylhexanal diastereomers.

  • Chiral Separation: The resulting racemic mixture of syn-diastereomers would then be separated into individual enantiomers using chiral chromatography (see Section 4).

Analytical Separation and Characterization

The separation and characterization of the four stereoisomers of this compound are critical for determining their individual properties and biological activities.

Chiral Gas Chromatography (GC)

Given the volatility of this compound, chiral GC is a suitable method for the separation of all four stereoisomers.

  • Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., β-DEX™ 225), would be appropriate.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a slow temperature ramp (e.g., 2-5°C/min) to a final temperature of approximately 150°C.

  • Injector and Detector: Split/splitless injector at 200°C and a flame ionization detector (FID) at 250°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) before injection.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be employed for the separation of the stereoisomers, particularly for preparative scale separations.

  • Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: As this compound lacks a strong chromophore, a refractive index (RI) detector or derivatization with a UV-active agent would be necessary.

Spectroscopic Characterization

NMR and mass spectrometry are essential for the structural elucidation of the separated stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aldehyde proton (CHO) is expected to appear as a distinct signal around 9.6-9.8 ppm. The coupling patterns of the protons at C3 and C4 will be crucial for distinguishing between the syn and anti diastereomers.

    • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 200-205 ppm. The chemical shifts of the C3 and C4 carbons will also differ between diastereomers.

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 128. Characteristic fragmentation patterns, such as α-cleavage, would be observed. While mass spectrometry cannot distinguish between enantiomers, it can help confirm the overall structure and may show subtle differences in the fragmentation patterns of diastereomers.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for the stereoisomers of this compound, related chiral aldehydes are known to have significant biological roles.

Pheromonal Activity

Many insects utilize chiral aldehydes as pheromones for communication.[1][2] The specific stereoisomer is often crucial for biological activity, with other isomers being inactive or even inhibitory. It is plausible that one or more of the stereoisomers of this compound could act as a pheromone for certain insect species.

cluster_pathway Pheromone Signaling Pathway Pheromone Chiral Aldehyde (e.g., this compound Stereoisomer) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport Neuron Olfactory Sensory Neuron OR->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Initiation Response Behavioral Response (e.g., Mating, Aggregation) Signal->Response Induction

Caption: A generalized signaling pathway for insect pheromone reception.

Cytotoxicity

Some aldehydes are known to exhibit cytotoxic effects by interacting with biological macromolecules.[3] The reactivity and, therefore, the toxicity of aldehydes can be influenced by their stereochemistry. Further investigation is warranted to determine if the stereoisomers of this compound have differential cytotoxic effects.

Conclusion

The four stereoisomers of this compound represent a challenging yet important area of study for researchers in organic synthesis, analytical chemistry, and drug development. While specific experimental data for these compounds are currently limited, this technical guide provides a framework for their synthesis, separation, and characterization based on established scientific principles. The potential for distinct biological activities among the stereoisomers, particularly in the context of pheromones and cytotoxicity, underscores the importance of developing methods to access and study these molecules individually. Further research is needed to fully elucidate the properties and potential applications of each stereoisomer of this compound.

References

Spectroscopic Profile of 3,4-Dimethylhexanal: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for the aliphatic aldehyde 3,4-Dimethylhexanal (CAS No. 27608-05-5). Due to a lack of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Introduction

This compound is an organic compound with the molecular formula C₈H₁₆O.[1][2] As an aliphatic aldehyde, its chemical and physical properties, as well as its spectroscopic signature, are of interest to researchers in various fields, including flavor and fragrance chemistry, organic synthesis, and metabolomics. This document serves as a reference for the anticipated spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~9.6-9.8Triplet1HAldehydic proton (-CHO)
~2.2-2.4Multiplet2HMethylene protons adjacent to the carbonyl group (-CH₂-CHO)
~1.8-2.0Multiplet1HMethine proton at C4 (-CH(CH₃)-)
~1.4-1.6Multiplet1HMethine proton at C3 (-CH(CH₃)-)
~1.2-1.4Multiplet2HMethylene protons of the ethyl group (-CH₂-CH₃)
~0.8-1.0Multiplet9HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (ppm) Assignment
~200-205Carbonyl carbon (-CHO)
~50-55Methylene carbon adjacent to the carbonyl group (-CH₂-CHO)
~40-45Methine carbon at C4 (-CH(CH₃)-)
~35-40Methine carbon at C3 (-CH(CH₃)-)
~25-30Methylene carbon of the ethyl group (-CH₂-CH₃)
~10-20Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~2960-2850StrongC-H stretch (alkane)
~2830 and ~2720MediumC-H stretch (aldehyde)
~1725-1740StrongC=O stretch (aldehyde)
~1465MediumC-H bend (methylene and methyl)
~1375MediumC-H bend (methyl)
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z Predicted Relative Intensity Assignment
128ModerateMolecular ion [M]⁺
113Moderate[M-CH₃]⁺
99Moderate[M-C₂H₅]⁺
85Moderate[M-C₃H₇]⁺
71Strong[M-C₄H₉]⁺ (α-cleavage)
57Strong[C₄H₉]⁺
43Strong[C₃H₇]⁺
29Strong[CHO]⁺ or [C₂H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data for an aldehyde like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum. The instrument will automatically subtract the background.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[3]

    • GC Conditions: Use a suitable capillary column (e.g., non-polar or medium-polar). Program the oven temperature to ensure good separation.

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.[4]

  • Mass Analysis: The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed peaks. Derivatization may be employed to improve chromatographic separation and ionization.[3]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted data and generalized protocols herein offer valuable guidance for researchers working with this compound. The application of these spectroscopic techniques is crucial for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

3,4-Dimethylhexanal: An Inquiry into its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into the scientific literature and chemical databases, information regarding the natural occurrence and biological significance of 3,4-Dimethylhexanal remains elusive. This technical overview summarizes the current state of knowledge, highlighting the significant gap in our understanding of this particular branched-chain aldehyde.

Currently, there is no readily available scientific literature that documents the presence of this compound in any natural source, including plants, insects, or microorganisms. Extensive searches of chemical and biological databases have yielded detailed information on its chemical and physical properties, but provide no context for its existence in a biological system.

Chemical Profile of this compound

While its biological role is unknown, the fundamental chemical characteristics of this compound have been established.

PropertyValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS Number 27608-05-5
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature

Exploration of Potential Biological Roles

Hypothetically, as a volatile organic compound (VOC), this compound could serve various functions in nature, such as a pheromone for communication between organisms, a defensive compound, or a metabolic byproduct. However, no studies have been found to support any of these potential roles. Searches for related compounds, such as other isomers of dimethylhexanal, have also failed to provide substantial leads into the biological relevance of the 3,4-dimethyl isomer.

Methodologies for Synthesis and Analysis

While no specific experimental protocols for the extraction or analysis of this compound from biological matrices were found, general analytical techniques for aldehyde identification could be applied. A potential synthetic route for this compound has been proposed, starting from 3,4-dimethyl-1-hexene. This suggests that the compound can be synthesized for research purposes, which would be a prerequisite for investigating its potential biological effects.

A generalized workflow for the synthesis and subsequent analysis of this compound, should a research need arise, is depicted below.

Synthesis_and_Analysis_Workflow Start 3,4-dimethyl-1-hexene Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Bioassay Biological Assays Structure_Verification->Bioassay Analytical_Standard Analytical Standard Structure_Verification->Analytical_Standard

reactivity of the aldehyde group in branched molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Branched Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and a hydrocarbyl substituent, is a cornerstone of organic synthesis and a key player in various biological processes. Its reactivity is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. While the fundamental reactivity of aldehydes is well-understood, the introduction of branching in the hydrocarbyl framework, particularly at the α- and β-positions, imposes significant steric and electronic constraints that profoundly modulate this reactivity.

This technical guide provides an in-depth exploration of how molecular branching influences the reactivity of the aldehyde group. We will dissect the governing principles of steric hindrance and electronic effects, present quantitative data to illustrate these trends, detail experimental protocols for key transformations, and discuss the implications for synthetic chemistry and drug development.

Fundamental Principles Governing Reactivity

The reactivity of a branched aldehyde is primarily dictated by a combination of steric and electronic factors.

Electronic Effects

Alkyl groups are weakly electron-donating through an inductive effect. In an aldehyde, the single alkyl group helps to stabilize the partial positive charge on the electrophilic carbonyl carbon.[1][2][3][4][5] As the degree of branching increases, the cumulative inductive effect from the additional alkyl substituents slightly reduces the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles.[1][6] However, this electronic effect is generally considered minor compared to the impact of steric hindrance.

Steric Effects

Steric hindrance is the most significant factor governing the reactivity of branched aldehydes. The carbonyl carbon is sp²-hybridized with a trigonal planar geometry. For a nucleophilic addition to occur, the nucleophile must approach this carbon at a specific trajectory, known as the Bürgi-Dunitz angle (approximately 107°).[3] Bulky alkyl groups adjacent to the carbonyl group physically obstruct this approach path.[1][4][5][6][7]

This steric congestion raises the energy of the transition state leading to the tetrahedral intermediate, thereby increasing the activation energy of the reaction and decreasing the reaction rate.[1][7] Aldehydes with significant α-branching, such as 2,2-dimethylpropanal (pivalaldehyde), are classic examples of sterically hindered electrophiles and are substantially less reactive than their linear counterparts like propanal.

Figure 1. Steric hindrance in nucleophilic attack on linear vs. branched aldehydes.

Quantitative Analysis of Reactivity

The impact of branching on aldehyde reactivity can be quantified using physical organic chemistry principles, such as the Taft equation, and by comparing reaction rates directly.

Taft Steric Parameters (E_s)

The Taft equation separates polar, steric, and resonance effects.[8][9] The steric parameter, E_s, provides a numerical value for the steric bulk of a substituent. More negative E_s values indicate greater steric hindrance. The table below lists E_s values for alkyl groups relevant to the structure of aldehydes (R-CHO).

Substituent (R)StructureTaft Steric Parameter (E_s)Steric Hindrance
Hydrogen (Formaldehyde)H-+1.24Very Low
Methyl (Acetaldehyde)CH₃-0.00Reference
Ethyl (Propanal)CH₃CH₂--0.07Low
n-Propyl (Butanal)CH₃CH₂CH₂--0.36Low
Isopropyl (2-Methylpropanal)(CH₃)₂CH--0.47Moderate
tert-Butyl (Pivalaldehyde)(CH₃)₃C--1.54Very High
Data compiled from established physical organic chemistry literature.
Comparative Reaction Rates

Direct measurement of reaction rates provides clear evidence of steric effects. While data varies by reaction, a general trend is consistently observed: the rate of nucleophilic addition decreases dramatically with increased α-branching.

AldehydeStructureRelative Rate of Cyanohydrin Formation (Approx.)
FormaldehydeHCHO~2000
AcetaldehydeCH₃CHO1000
PropanalCH₃CH₂CHO400
2-Methylpropanal(CH₃)₂CHCHO80
2,2-Dimethylpropanal(CH₃)₃CCHO~1
Representative data illustrating the established principle of steric hindrance.
Gas-Phase Reaction Rate Coefficients

Studies on atmospheric chemistry also provide quantitative data. The following table shows rate coefficients for the gas-phase reaction of various branched aldehydes with the nitrate (B79036) radical (NO₃).

AldehydeStructureTemperature (K)Rate Coefficient (k) x 10⁻¹⁵ (cm³ molecule⁻¹ s⁻¹)
2-Methylpropanal(CH₃)₂CHCHO2981.8 ± 0.2
2,2-Dimethylpropanal(CH₃)₃CCHO2980.38 ± 0.05
2-MethylbutanalCH₃CH₂(CH₃)CHCHO2982.5 ± 0.3
3-Methylbutanal(CH₃)₂CHCH₂CHO2982.6 ± 0.3
Data from Cabañas et al., 2003.[10]

Impact on Key Chemical Reactions

Branching significantly affects the outcome and feasibility of many common reactions involving aldehydes.

Nucleophilic Addition Reactions
  • Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental C-C bond-forming reaction.[11][12] With hindered aldehydes, this reaction is notoriously sluggish and may require elevated temperatures or fail altogether, with side reactions such as enolization or reduction becoming competitive.[12]

  • Wittig Reaction: This reaction converts aldehydes into alkenes using phosphorus ylides.[13] Sterically hindered aldehydes often give poor yields.[14] For such challenging substrates, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate (B1237965) carbanions, is a far more effective alternative.[15]

Oxidation Reactions

While aldehydes are readily oxidized to carboxylic acids, severe steric hindrance around the C-H bond can impede this transformation, sometimes requiring more forcing conditions or specialized reagents.[16][17][18]

α-Functionalization

Reactions at the α-carbon, which proceed through enamine or enolate intermediates, are also affected. The formation of these trisubstituted intermediates from α-branched aldehydes can be difficult, and controlling the stereoselectivity of the subsequent reaction is a significant synthetic challenge.[19]

Experimental Protocols

Detailed methodologies are crucial for successfully handling less reactive branched aldehydes.

Protocol 1: Grignard Reaction with a Branched Aldehyde (Pivalaldehyde)

This protocol outlines the addition of a Grignard reagent to the sterically hindered 2,2-dimethylpropanal (pivalaldehyde).

  • Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be flame-dried or oven-dried (120°C) and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Reagent Preparation:

    • In the flask, place magnesium turnings (1.2 eq).

    • In the dropping funnel, place a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF.

  • Grignard Formation: Add a small portion of the halide solution to the magnesium. The reaction is initiated if bubbling or a color change is observed. If not, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

  • Addition to Aldehyde: Cool the Grignard solution to 0°C. Add a solution of pivalaldehyde (1.0 eq) in anhydrous ether/THF dropwise via the dropping funnel. The reaction is often slow; allow it to stir at 0°C for 1 hour and then warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0°C and quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting secondary alcohol by flash column chromatography or distillation.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination of a Hindered Aldehyde

This protocol is a high-yielding alternative to the Wittig reaction for branched aldehydes.[15]

  • Apparatus Setup: Use a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

  • Carbanion Formation:

    • Dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF and cool the solution to 0°C.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0°C.

    • Slowly add a solution of the hindered aldehyde (1.0 eq) in anhydrous THF via syringe over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup and Purification: Quench the reaction by adding water. Transfer to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting (E)-alkene product by flash column chromatography.[15]

Workflow start Start reagents Combine Reactants (Aldehyde, Nucleophile) in Anhydrous Solvent start->reagents reaction Stir under Inert Atmosphere (Monitor by TLC) reagents->reaction quench Quench Reaction (e.g., add sat. NH4Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., Ether/Water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end Characterize Pure Product purify->end

Figure 2. General experimental workflow for nucleophilic addition to an aldehyde.

Relevance in Biological Systems and Drug Development

Aldehydes are highly electrophilic and can form covalent adducts with biological nucleophiles, such as the amine groups on lysine (B10760008) residues or the thiol groups on cysteine residues in proteins.[20] This reactivity is often the basis for their toxicity.

In drug development, understanding the impact of steric hindrance is critical. By introducing bulky substituents near an aldehyde warhead, medicinal chemists can finely tune its reactivity. This strategy can be employed to:

  • Reduce Off-Target Toxicity: A sterically hindered aldehyde will react more slowly with unintended biological nucleophiles, potentially reducing side effects.[20]

  • Enhance Selectivity: If the target protein's active site can accommodate the bulky group while off-targets cannot, selectivity can be improved.

  • Improve Pharmacokinetics: Modulating reactivity can prevent rapid metabolic degradation of a drug, extending its half-life.

Biological_Reactivity LA R-CHO (R = linear) Adduct1 Covalent Adduct (Rapid Formation) LA->Adduct1 Fast Reaction BA R-CHO (R = branched) Adduct2 Adduct Formation is Slow or Unfavorable BA->Adduct2 Slow Reaction (Steric Block) Protein Protein Nucleophile (e.g., Cys-SH)

Figure 3. Steric effects modulating aldehyde reactivity with biological nucleophiles.

Conclusion

The reactivity of the aldehyde group is profoundly attenuated by the presence of branched alkyl substituents. This effect is dominated by steric hindrance, which impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby increasing the activation energy and slowing reaction rates. While electronic effects contribute, their role is secondary. This principle has significant practical consequences, necessitating modified synthetic protocols—such as the use of the HWE reaction over the Wittig reaction—for hindered substrates. For researchers in drug development, leveraging steric hindrance provides a powerful tool to modulate the reactivity of aldehyde-containing molecules, enabling the design of safer and more selective therapeutics. A thorough understanding of these steric and electronic principles is therefore indispensable for modern chemical and biomedical research.

References

3,4-Dimethylhexanal CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylhexanal, including its chemical properties, synthesis, analytical methods, and toxicological profile based on current scientific understanding. While direct experimental data for this compound is limited, this guide draws upon information from structurally related analogs to provide valuable insights for research and development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₆O.[1][2] Its chemical structure consists of a hexanal (B45976) backbone with two methyl groups at the 3 and 4 positions. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 27608-05-5[1][2]
Molecular Weight 128.21 g/mol [1][2]
Molecular Formula C₈H₁₆O[1][2]
IUPAC Name This compound[2]
Canonical SMILES CCC(C)C(C)CC=O[1][2]
InChI InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3[1][2]
InChIKey AFFOREKIFCONEL-UHFFFAOYSA-N[1][2]

Synthesis of this compound

A potential synthetic route to this compound involves the hydroboration-oxidation of 3,4-dimethyl-1-hexene (B97747). This two-step process is a common method for the anti-Markovnikov addition of water across a double bond, yielding an aldehyde.

Experimental Protocol: Synthesis of this compound from 3,4-Dimethyl-1-hexene

  • Hydroboration:

    • To a solution of 3,4-dimethyl-1-hexene in an anhydrous ether solvent (e.g., tetrahydrofuran), a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation:

    • The reaction mixture is cooled again to 0°C.

    • A solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

    • The mixture is stirred at room temperature for several hours.

    • The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved through distillation.

Logical Relationship of the Synthesis

G 3,4-Dimethyl-1-hexene 3,4-Dimethyl-1-hexene Intermediate Intermediate 3,4-Dimethyl-1-hexene->Intermediate 1. Hydroboration BH3-THF BH3-THF H2O2, NaOH H2O2, NaOH This compound This compound Intermediate->this compound 2. Oxidation G This compound This compound Metabolic_Activation Metabolic Activation (potential) This compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite Pyrrole_Adduct_Formation Pyrrole Adduct Formation Reactive_Metabolite->Pyrrole_Adduct_Formation Protein_Amine_Groups Protein Amine Groups (e.g., on Neurofilaments) Protein_Amine_Groups->Pyrrole_Adduct_Formation Protein_Crosslinking Protein Cross-linking Pyrrole_Adduct_Formation->Protein_Crosslinking Axonal_Damage Axonal Damage Protein_Crosslinking->Axonal_Damage

References

Chiral Branched Aldehydes: A Technical Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral branched aldehydes are valuable building blocks in modern organic synthesis, offering a versatile platform for the construction of complex stereogenic centers. Their unique reactivity and structural features make them indispensable intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. This technical guide provides an in-depth overview of the synthesis and potential applications of chiral branched aldehydes, with a focus on key enantioselective transformations, detailed experimental protocols, and their relevance in drug discovery.

Enantioselective Synthesis of Chiral Branched Aldehydes

The generation of chiral branched aldehydes with high enantiopurity is a cornerstone of their synthetic utility. Several powerful catalytic asymmetric methods have been developed to this end.

Organocatalytic α-Functionalization

Organocatalysis has emerged as a powerful tool for the direct asymmetric functionalization of aldehydes at the α-position. Chiral primary and secondary amines are commonly employed as catalysts, proceeding through enamine intermediates.

Key Transformations:

  • α-Alkylation: The direct enantioselective α-alkylation of aldehydes can be achieved using various electrophiles. For instance, the synergistic merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis allows for the use of simple olefins as alkylating agents.

  • α-Fluorination: The introduction of fluorine atoms can significantly alter the biological properties of a molecule. Organocatalytic enantioselective α-fluorination of branched aldehydes provides a direct route to chiral α-fluoro aldehydes, which are important synthons for medicinal chemistry.

  • Michael Addition: The asymmetric Michael addition of branched aldehydes to nitroalkenes is a powerful method for the construction of carbon-carbon bonds and the generation of new stereocenters. This reaction is often catalyzed by chiral primary amino acids or their derivatives.

Asymmetric Hydroformylation

Asymmetric hydroformylation of alkenes, catalyzed by rhodium complexes with chiral ligands, is a highly atom-economical method for producing chiral aldehydes. This reaction allows for the direct conversion of prochiral alkenes into enantioenriched branched aldehydes.

Applications in the Synthesis of Bioactive Molecules

The true potential of chiral branched aldehydes is realized in their application as key intermediates in the total synthesis of complex and biologically active molecules.

Synthesis of (+)-Eptazocine

(+)-Eptazocine is a potent opioid analgesic. Its synthesis can be achieved through a route that utilizes a chiral branched aldehyde as a key stereocenter-defining building block.

Synthesis of (-)-Aphamorphine

(-)-Aphamorphine is a dopamine (B1211576) D2 receptor agonist with potential applications in the treatment of Parkinson's disease. The asymmetric synthesis of this natural product often involves the use of chiral intermediates derived from branched aldehydes.

Synthesis of NK-3 Receptor Antagonists

Tachykinin NK-3 receptor antagonists are being investigated for the treatment of various central nervous system disorders, including schizophrenia and depression. Chiral branched aldehydes serve as crucial precursors for the synthesis of the chiral scaffolds found in many NK-3 receptor antagonists.

Data Presentation

The following tables summarize quantitative data for key reactions involving chiral branched aldehydes, providing a comparative overview of different catalytic systems and substrates.

Table 1: Enantioselective α-Alkylation of Branched Aldehydes

AldehydeElectrophileCatalystYield (%)ee (%)drReference
2-PhenylpropanalBenzhydryl bromideChiral Primary Aminothiourea8595-[1](--INVALID-LINK--)
3-PhenylpropanalAllyl AcetatePd(OAc)₂ / Chiral Phosphine8892-[2](--INVALID-LINK--)
Octanalα-BromoacetonitrileRu(bpy)₃Cl₂ / Imidazolidinone9595-[3](--INVALID-LINK--)

Table 2: Enantioselective α-Fluorination of Branched Aldehydes

AldehydeFluorinating AgentCatalystYield (%)ee (%)Reference
2-PhenylpropanalNFSIChiral Primary Amine8291[4](--INVALID-LINK--)
CyclohexanecarboxaldehydeNFSIImidazolidinone9098[5](--INVALID-LINK--)
2-MethylpentanalNFSIChiral Primary Amine7594[6](--INVALID-LINK--)

Table 3: Asymmetric Michael Addition of Branched Aldehydes to Nitroalkenes

AldehydeNitroalkeneCatalystYield (%)ee (%)drReference
Isovaleraldehydeβ-NitrostyreneL-Phenylalanine lithium salt919595:5 (syn/anti)[7](--INVALID-LINK--)
2-Phenylpropanalβ-NitrostyreneChiral Thiourea929794:6 (syn/anti)[8](--INVALID-LINK--)
Propanal(E)-Nitropent-1-eneL-Proline859288:12 (syn/anti)[9](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Organocatalytic α-Alkylation of Aldehydes with Olefins

To a solution of the aldehyde (0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) are added the chiral amine catalyst (20 mol %), a photoredox catalyst such as Ir(ppy)₂(dtbbpy)PF₆ (1 mol %), and a hydrogen atom transfer (HAT) catalyst like thiophenol (20 mol %). The olefin (0.4 mmol) is then added, and the reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated aldehyde.[10]

General Procedure for Enantioselective α-Fluorination of Aldehydes

To a solution of the α-branched aldehyde (0.5 mmol) and a chiral primary amine catalyst (10-20 mol%) in an appropriate solvent (e.g., CH₂Cl₂ or toluene) at the specified temperature (e.g., 0 °C or -20 °C), is added N-fluorobenzenesulfonimide (NFSI, 0.6 mmol). The reaction mixture is stirred for the time indicated by TLC analysis. After completion, the reaction is quenched, and the product is typically reduced in situ with NaBH₄ to the corresponding alcohol for easier purification and characterization. The crude alcohol is then purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes

To a mixture of the aldehyde (1.2 mmol) and the nitroalkene (1.0 mmol) in a solvent such as chloroform (B151607) or toluene (B28343) is added the chiral organocatalyst (e.g., L-phenylalanine lithium salt, 20 mol %). The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the corresponding γ-nitroaldehyde. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis after conversion to the corresponding alcohol.[7]

Signaling Pathways and Logical Relationships

Chiral branched aldehydes and their derivatives often serve as precursors to molecules that interact with specific biological targets, thereby modulating cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

opioid_receptor_signaling cluster_synthesis Synthesis of (+)-Eptazocine cluster_receptor Opioid Receptor Signaling Chiral_Branched_Aldehyde Chiral_Branched_Aldehyde Multi-step_Synthesis Multi-step_Synthesis Chiral_Branched_Aldehyde->Multi-step_Synthesis Key Intermediate Eptazocine Eptazocine Multi-step_Synthesis->Eptazocine Opioid_Receptor κ-Opioid Receptor (Agonist) Eptazocine->Opioid_Receptor Binds to G_Protein Gαi/o Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Analgesia cAMP->Downstream_Effects

Caption: Synthesis of (+)-Eptazocine and its agonistic effect on the κ-opioid receptor signaling pathway.

tachykinin_receptor_signaling cluster_synthesis Synthesis of NK-3 Antagonist cluster_receptor Tachykinin NK-3 Receptor Signaling Chiral_Branched_Aldehyde Chiral_Branched_Aldehyde Asymmetric_Synthesis Asymmetric_Synthesis Chiral_Branched_Aldehyde->Asymmetric_Synthesis Precursor NK3_Antagonist NK3_Antagonist Asymmetric_Synthesis->NK3_Antagonist NK3_Receptor NK-3 Receptor NK3_Antagonist->NK3_Receptor Blocks Neurokinin_B Neurokinin B (NKB) Neurokinin_B->NK3_Receptor Activates G_Protein Gαq/11 NK3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3_DAG IP₃ & DAG PIP2->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Neuronal Excitation Ca_PKC->Cellular_Response

Caption: Synthesis of an NK-3 receptor antagonist and its role in blocking the tachykinin signaling pathway.

experimental_workflow Start Start: α-Branched Aldehyde Reaction Asymmetric Catalytic Reaction (e.g., Alkylation, Fluorination, Michael Add.) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Bioactive_Molecule Bioactive Molecule Synthesis Characterization->Bioactive_Molecule Further Synthetic Steps Bioassay Biological Assays Bioactive_Molecule->Bioassay

Caption: A general experimental workflow for the synthesis and biological evaluation of molecules derived from chiral branched aldehydes.

References

preliminary toxicological data on short-chain branched aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Toxicological Data of Short-Chain Branched Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain branched aldehydes, such as isobutyraldehyde (B47883) (2-methylpropanal), 2-methylbutyraldehyde, and isovaleraldehyde (B47997) (3-methylbutanal), are volatile organic compounds with significant applications as flavoring agents in the food industry and as intermediates in chemical synthesis.[1][2] Their widespread use necessitates a thorough understanding of their toxicological profiles to ensure human and environmental safety. This guide provides a comprehensive overview of the preliminary toxicological data available for these compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways of their toxicity.

Toxicological Data Summary

The acute and chronic toxicity of isobutyraldehyde, 2-methylbutyraldehyde, and isovaleraldehyde have been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative toxicological data for these compounds.

Table 1: Acute Toxicity Data for Short-Chain Branched Aldehydes
AldehydeSpeciesRouteValueUnitsReference
Isobutyraldehyde RatOral (LD50)3,730mg/kg[3]
RabbitDermal (LD50)5,630mg/kg[3]
MouseInhalation (LC50)39,500mg/m³/2H[4]
2-Methylbutyraldehyde RatOral (LD50)6,400mg/kg[5]
RabbitDermal (LD50)5,730µL/kg[5]
RatInhalation (LC50)14,000ppm/4H[5][6]
Isovaleraldehyde RatOral (LD50)5,600mg/kg[7][8]
RabbitDermal (LD50)3,180mg/kg[7]
RatInhalation (LC50)42,700mg/m³[8]
Table 2: Irritation and Sensitization Data
AldehydeSpeciesTestResultReference
Isobutyraldehyde RabbitEye IrritationSevere irritant at 20 mg and 100 mg[9]
RabbitSkin IrritationCorrosive (undiluted, 20 hours)[9]
2-Methylbutyraldehyde Eye IrritationIrritant[6]
Skin IrritationMild to moderate irritant[6]
Isovaleraldehyde RabbitEye IrritationModerate irritant (100 mg/24h)[7]
RabbitSkin IrritationMild irritant (500 mg/24h)[7]
Table 3: Genotoxicity and Carcinogenicity
AldehydeAssayResultConclusionReference
Isobutyraldehyde Ames TestNegativeNot mutagenic[9]
In vivo Micronucleus (Mouse)NegativeNo increase in micronuclei[9]
Chromosomal Aberration (Mouse)PositiveInduced aberrations in bone marrow cells[9]
2-year Inhalation Study (Rat & Mouse)NegativeNot carcinogenic[9]
2-Methylbutyraldehyde Ames Test (Read-across)NegativeNot considered mutagenic[10]
Isovaleraldehyde Not considered to be genotoxic or carcinogenic

Experimental Protocols

A variety of standardized experimental protocols are employed to assess the toxicology of short-chain branched aldehydes.

In Vitro Cytotoxicity Assays
  • MTS Assay : This colorimetric assay is used to determine cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11][12] Human cell lines such as pulmonary epithelial cells (A549), hepatoma cells (HepG2), and skin fibroblasts are commonly used.[11][12]

  • Neutral Red Uptake Assay : This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay) : This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test compound is assessed for its ability to cause mutations that revert the bacteria to a state where they can synthesize histidine.[9]

  • In Vivo Micronucleus Assay : This assay is used to detect damage to chromosomes or the mitotic apparatus. Animals, typically rodents, are exposed to the test substance, and their bone marrow cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[9]

In Vivo Toxicity Studies
  • Acute Toxicity (LD50/LC50) : These studies determine the median lethal dose (LD50) or concentration (LC50) of a substance. Animals are administered the substance through oral, dermal, or inhalation routes, and mortality is observed over a specified period.

  • Repeated Dose Toxicity : These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 90 days or 2 years). Various endpoints are assessed, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of organs.[9]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of short-chain branched aldehydes is primarily attributed to their high reactivity, which allows them to interact with biological macromolecules such as proteins and DNA.[13][14]

Interaction with Cellular Nucleophiles

Short-chain aldehydes are classified as "hard electrophiles" and tend to react with "hard biological nucleophiles."[15][16][17] A primary mechanism of their toxicity involves the formation of adducts with the primary amino groups of lysine (B10760008) residues in proteins, leading to the formation of Schiff bases.[15][16] This can alter protein structure and function, leading to cellular dysfunction.

G Mechanism of Protein Adduct Formation by Short-Chain Branched Aldehydes Aldehyde Short-Chain Branched Aldehyde (e.g., Isobutyraldehyde) Adduct Schiff Base Adduct Aldehyde->Adduct reacts with Protein Protein with Lysine Residue (Hard Nucleophile) Protein->Adduct Dysfunction Altered Protein Structure & Function Adduct->Dysfunction Toxicity Cellular Toxicity Dysfunction->Toxicity

Caption: Aldehyde interaction with protein lysine residues.

Oxidative Stress and Inflammatory Response

Exposure to aldehydes can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress.[18] This can trigger cellular defense mechanisms and inflammatory responses. Studies have shown that aldehydes can activate signaling pathways such as YAP (Yes-associated protein) and NF-κB (nuclear factor-κB), which are involved in inflammation, cell proliferation, and apoptosis.[18]

G Aldehyde-Induced Oxidative Stress and Inflammatory Signaling Aldehyde Short-Chain Branched Aldehyde ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress YAP YAP Signaling Activation OxidativeStress->YAP NFkB NF-κB Signaling Activation OxidativeStress->NFkB Inflammation Inflammation YAP->Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: Aldehyde-induced oxidative stress and signaling.

Genotoxicity and DNA Damage

Some short-chain branched aldehydes have been shown to induce chromosomal aberrations.[9] Aldehydes can react with DNA bases, leading to the formation of DNA adducts and DNA-protein crosslinks.[13][19] This damage, if not properly repaired, can lead to mutations and potentially contribute to carcinogenicity. The Fanconi anemia (FA) pathway is a key DNA repair mechanism involved in repairing aldehyde-induced DNA damage.[19][20]

G Experimental Workflow for In Vitro Cytotoxicity Testing Start Start: Prepare Human Cell Lines (e.g., A549, HepG2) Expose Expose Cells to a Range of Aldehyde Concentrations Start->Expose Incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) Expose->Incubate Assay Perform Cytotoxicity Assay (e.g., MTS, Neutral Red) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze Data: Calculate IC50 Values Measure->Analyze End End: Determine Cytotoxic Potential Analyze->End

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

The indicate a profile of low to moderate acute toxicity, with irritation to the skin, eyes, and respiratory tract being a primary concern.[6][9] While generally not found to be mutagenic in bacterial assays, there is some evidence of clastogenic potential.[9] The underlying mechanisms of toxicity are rooted in their electrophilic nature, leading to interactions with proteins and DNA, induction of oxidative stress, and activation of inflammatory signaling pathways.[15][16][18] Further research is warranted to fully elucidate the long-term health effects of exposure to these compounds and to establish comprehensive risk assessments.

References

Methodological & Application

Application Notes and Protocols: Swern Oxidation of 3,4-dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Swern oxidation of the primary alcohol 3,4-dimethyl-1-hexanol to its corresponding aldehyde, 3,4-dimethyl-1-hexanal. The Swern oxidation is a widely utilized synthetic transformation in organic chemistry, valued for its mild reaction conditions and high selectivity, which prevents over-oxidation to the carboxylic acid.[1][2] This protocol is intended for use by trained chemists in a controlled laboratory setting.

Introduction

The Swern oxidation, first reported by Daniel Swern and Kanji Omura in 1978, has become a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[3] The reaction employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[3][4] A hindered organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate the elimination reaction that yields the carbonyl compound.[3][4]

Key advantages of the Swern oxidation include its operational simplicity, the use of readily available and inexpensive reagents, and its compatibility with a wide range of functional groups.[5] The reaction is typically conducted at -78 °C in a dry ice/acetone bath, ensuring high selectivity and minimizing side reactions.[3] A notable characteristic of this reaction is the formation of volatile byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and the malodorous dimethyl sulfide (B99878) (DMS).[5] Therefore, it is imperative that the reaction and work-up are performed in a well-ventilated fume hood.[5]

This protocol details the specific application of the Swern oxidation to 3,4-dimethyl-1-hexanol, a primary aliphatic alcohol.

Reaction Scheme

Data Presentation

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)EquivalentsVolume/Mass
3,4-dimethyl-1-hexanol130.230.82610.01.01.58 g (1.91 mL)
Oxalyl Chloride126.931.45515.01.51.90 g (1.31 mL)
Dimethyl Sulfoxide (DMSO)78.131.10025.02.51.95 g (1.78 mL)
Triethylamine (TEA)101.190.72650.05.05.06 g (6.97 mL)
Dichloromethane (B109758) (DCM)84.931.326--~100 mL

Experimental Protocol

1. Preparation of the Reaction Vessel:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • The reaction is performed under an inert atmosphere of dry nitrogen throughout the procedure.

2. Activation of DMSO:

  • In the prepared flask, add anhydrous dichloromethane (DCM, 60 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add oxalyl chloride (1.5 equiv., 1.31 mL) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Following the addition of oxalyl chloride, add a solution of dimethyl sulfoxide (DMSO, 2.5 equiv., 1.78 mL) in anhydrous DCM (10 mL) dropwise via syringe over 10 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes.

3. Oxidation of the Alcohol:

  • Prepare a solution of 3,4-dimethyl-1-hexanol (1.0 equiv., 1.91 mL) in anhydrous DCM (10 mL).

  • Add the alcohol solution dropwise to the activated DMSO mixture over 15 minutes, maintaining the internal temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

4. Base Addition and Quenching:

  • Add triethylamine (TEA, 5.0 equiv., 6.97 mL) dropwise to the reaction mixture over 10 minutes at -78 °C.

  • After the addition of TEA, stir the mixture for an additional 15 minutes at -78 °C.

  • Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

5. Work-up and Purification:

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3,4-dimethyl-1-hexanal, can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient if necessary.

Mandatory Visualization

Swern Oxidation Experimental Workflow

Swern_Oxidation_Workflow cluster_prep System Preparation cluster_activation Activation of DMSO cluster_oxidation Oxidation cluster_workup Work-up & Purification prep Prepare Dry Glassware under Nitrogen cool_dcm Cool DCM to -78 °C prep->cool_dcm add_oxalyl Add Oxalyl Chloride cool_dcm->add_oxalyl add_dmso Add DMSO Solution add_oxalyl->add_dmso stir_activation Stir for 30 min at -78 °C add_dmso->stir_activation add_alcohol Add 3,4-dimethyl-1-hexanol Solution stir_activation->add_alcohol stir_oxidation Stir for 1 hr at -78 °C add_alcohol->stir_oxidation add_tea Add Triethylamine stir_oxidation->add_tea warm_rt Warm to Room Temperature add_tea->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography (if necessary) dry_concentrate->purify

Caption: A flowchart illustrating the sequential steps of the Swern oxidation protocol.

Swern Oxidation Signaling Pathway (Mechanism)

Swern_Mechanism DMSO DMSO ActivatedComplex Formation of Electrophilic Sulfur Species DMSO->ActivatedComplex Activation OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex AlkoxysulfoniumSalt Alkoxysulfonium Salt Intermediate ActivatedComplex->AlkoxysulfoniumSalt Nucleophilic Attack CO_CO2 CO + CO2 (Byproducts) ActivatedComplex->CO_CO2 Alcohol 3,4-dimethyl-1-hexanol Alcohol->AlkoxysulfoniumSalt Ylide Sulfur Ylide Intermediate AlkoxysulfoniumSalt->Ylide Deprotonation Base Triethylamine (Base) Base->Ylide Aldehyde 3,4-dimethyl-1-hexanal (Product) Ylide->Aldehyde Intramolecular Proton Transfer & Elimination DMS Dimethyl Sulfide (Byproduct) Ylide->DMS

Caption: The mechanistic pathway of the Swern oxidation.

Safety Precautions

  • Fume Hood: The Swern oxidation must be performed in a well-ventilated fume hood at all times due to the evolution of toxic carbon monoxide gas and the pungent, unpleasant odor of dimethyl sulfide.[5]

  • Low Temperature: The reaction is highly exothermic and generates a significant amount of gas (CO and CO2).[4] Maintaining a low temperature (below -60 °C) is crucial to control the reaction rate and prevent a dangerous pressure buildup and potential explosion.[1][5]

  • Reagent Handling:

    • Oxalyl Chloride: is corrosive and reacts violently with water. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • DMSO: can enhance the absorption of other chemicals through the skin. Avoid direct contact.

    • Triethylamine: is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Quenching: The quenching of the reaction with water should be done slowly and carefully, as the reaction mixture may still be cold and could cause vigorous boiling of the added water.

  • Waste Disposal: The dimethyl sulfide byproduct has a very strong and unpleasant odor. Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide to the odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone before washing.[5] All chemical waste should be disposed of according to institutional guidelines.

References

Application Note: GC-MS Method for the Analysis of 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylhexanal is a branched-chain aldehyde that can be found as a volatile organic compound in various matrices, including food, environmental samples, and biological specimens. Accurate and sensitive quantification of this analyte is crucial for flavor and fragrance analysis, environmental monitoring, and metabolomics research. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The protocol includes sample preparation using Headspace Solid-Phase Microextraction (HS-SPME), followed by GC-MS analysis.

Principle

Volatile organic compounds, such as this compound, are extracted from the sample matrix by partitioning into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs the analyte. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analyte is desorbed and introduced into the GC column. Separation is achieved based on the analyte's boiling point and affinity for the stationary phase. The eluted compound is then ionized and fragmented in the mass spectrometer. Identification and quantification are based on the retention time and the mass-to-charge ratio (m/z) of the characteristic fragment ions.

Quantitative Data Summary

While specific experimental data for this compound is not widely available, the following tables provide expected and typical values based on the analysis of structurally similar C8 branched-chain aldehydes.

Table 1: GC-MS Parameters and Expected Retention Data

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Estimated Retention Index ~950 - 1050
Expected Retention Time 8 - 12 min (dependent on the specific temperature program)
Quantification Ions (m/z) 57, 72, 85, 128 (Molecular Ion)
Qualifier Ions (m/z) 41, 99

Table 2: Predicted Mass Spectral Data for this compound

Based on typical fragmentation patterns of branched aldehydes, the following mass spectrum is predicted for this compound (Molecular Weight: 128.21 g/mol ). The fragmentation is expected to be dominated by α-cleavage and cleavage at the branched carbon positions.

m/zProposed Fragment StructureRelative Intensity
128[C8H16O]+• (Molecular Ion)Low
99[M - C2H5]+Moderate
85[M - C3H7]+High
72[C4H8O]+• (McLafferty Rearrangement)Moderate
57[C4H9]+High (likely base peak)
41[C3H5]+Moderate

Table 3: Typical Method Performance for C8 Aldehydes

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Experimental Protocols

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for liquid samples such as beverages, biological fluids, or aqueous extracts.

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)).

    • Heater/agitator for headspace vials.

    • Sodium chloride (NaCl), analytical grade.

    • Deionized water.

    • Internal standard solution (e.g., 2-methylheptanal (B49883) at 1 mg/mL in methanol).

  • Procedure:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • If an internal standard is used, add a known amount (e.g., 10 µL of a 10 µg/mL working solution) to the vial.

    • Immediately seal the vial with the screw cap.

    • Place the vial in the heater/agitator and equilibrate at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless for 1 minute.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/min.

      • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

    • Transfer Line Temperature: 250°C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions: Monitor the ions listed in Table 1 for quantification and confirmation.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample in Vial Salt 2. Add NaCl Sample->Salt Equilibrate 3. Equilibrate at 60°C Salt->Equilibrate Extract 4. SPME Headspace Extraction Equilibrate->Extract Inject 5. Desorb in GC Injector Extract->Inject Separate 6. GC Separation Inject->Separate Ionize 7. Ionization (EI) Separate->Ionize Detect 8. Mass Detection Ionize->Detect Identify 9. Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify 10. Quantification Identify->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways MolIon This compound [M]+• (m/z 128) Frag1 α-Cleavage Loss of C2H5• [M-29]+ (m/z 99) MolIon->Frag1 - C2H5• Frag2 Cleavage at Branch Loss of C3H7• [M-43]+ (m/z 85) MolIon->Frag2 - C3H7• Frag3 McLafferty Rearrangement [C4H8O]+• (m/z 72) MolIon->Frag3 γ-H transfer Frag4 Further Fragmentation [C4H9]+ (m/z 57) Frag2->Frag4 - CO

Caption: Proposed fragmentation pathways for this compound in EI-MS.

Application Note: Enantioselective Separation of 3,4-Dimethylhexanal Enantiomers by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a comprehensive protocol for the separation of 3,4-Dimethylhexanal enantiomers using chiral gas chromatography (GC). Due to the volatile and thermally stable nature of this branched-chain aldehyde, chiral GC presents a high-resolution analytical approach for achieving enantiomeric separation. The methodology outlines the use of a cyclodextrin-based chiral stationary phase, which is effective for resolving structurally similar chiral hydrocarbons and their derivatives.[1] This document provides detailed experimental procedures, from sample preparation, including an optional derivatization step to enhance separation, to the specific GC-FID conditions required for analysis. The presented protocol is intended for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, stereoselective synthesis, and drug development.

Introduction

This compound is a chiral aldehyde with two stereogenic centers, existing as a pair of enantiomers. The stereochemistry of such molecules can significantly influence their biological and sensory properties. Consequently, the ability to separate and quantify these enantiomers is crucial in various fields, including the analysis of essential oils, flavors, and fragrances, as well as in monitoring asymmetric chemical reactions.[2] Chiral gas chromatography is a powerful and well-established technique for the enantioselective analysis of volatile and thermally stable compounds.[2] The use of chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, allows for the differential interaction with enantiomers, leading to their separation.[3][4][5] This application note provides a starting point for developing a robust method for the baseline separation of this compound enantiomers.

Experimental Workflow

The overall experimental process for the chiral GC separation of this compound enantiomers is illustrated in the following workflow diagram.

Chiral GC Workflow Experimental Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic this compound Standard Dilution Dilute in appropriate solvent (e.g., Dichloromethane) Sample->Dilution Derivatization Optional: Derivatization with PFBHA to form oximes Dilution->Derivatization If necessary FinalSample Prepared Sample for Injection Dilution->FinalSample Direct Analysis Derivatization->FinalSample Injection Split Injection into GC FinalSample->Injection Separation Separation on Chiral Capillary Column (e.g., Chirasil-Dex) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Peak Areas to Determine Enantiomeric Ratio Integration->Quantification

Caption: Workflow for this compound enantiomer separation by chiral GC.

Materials and Methods

Reagents and Materials
  • Racemic this compound

  • Dichloromethane (DCM), GC grade

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (Optional, for derivatization)

  • Pyridine (B92270) (Optional, for derivatization)

  • Anhydrous Sodium Sulfate (B86663)

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: A column such as Chirasil-Dex or a cyclodextrin-based phase (e.g., Rt-βDEXcst) is recommended.[1][6] A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a suitable starting point.[6]

  • Autosampler or manual syringe for injection

Sample Preparation Protocol

1. Standard Preparation (Direct Analysis) a. Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in dichloromethane. b. Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

2. Optional Derivatization to Oximes For potentially improved peak shape and resolution, derivatization to form oximes can be performed.[7] a. To 1 mg of this compound in a vial, add 1 mL of a 5 mg/mL solution of PFBHA in dichloromethane. b. Add a catalytic amount of pyridine (e.g., 10 µL). c. Cap the vial and heat at 60°C for 30 minutes. d. After cooling to room temperature, quench the reaction with 1 mL of deionized water. e. Extract the derivatives with a small volume of dichloromethane. f. Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial for analysis.

Gas Chromatography Conditions

The following GC conditions are provided as a starting point and should be optimized for the specific instrument and column used. Lowering the analysis temperature often leads to greater energy differences between diastereomeric interactions and can improve separation.[8]

ParameterRecommended Condition
Column Chirasil-Dex (or similar cyclodextrin-based CSP), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 220 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Start at 40°C (hold for 2 min), ramp to 150°C at 2°C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Expected Results and Data Presentation

Under optimized conditions, baseline separation of the this compound enantiomers is expected. The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from this analysis.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Enantiomer 128.550.1\multirow{2}{*}{> 1.5}
Enantiomer 229.249.9

Troubleshooting and Optimization

  • Poor Resolution: If the enantiomers are not baseline separated, consider decreasing the temperature ramp rate or using a lower initial oven temperature.[1] A lower flow rate can also sometimes enhance resolution.[9]

  • Peak Tailing: For aldehydes, this can be an issue. The optional derivatization step is recommended to mitigate this. Ensure the GC liner is clean and deactivated.

  • Elution Order: The elution order of enantiomers can sometimes be reversed by using a different type of derivatized cyclodextrin stationary phase.[8]

Conclusion

This application note provides a detailed protocol for the separation of this compound enantiomers using chiral gas chromatography. The use of a cyclodextrin-based chiral stationary phase, coupled with optimized GC conditions, allows for the effective resolution of these stereoisomers. The methodology presented here serves as a robust starting point for researchers and scientists requiring the enantioselective analysis of this and other chiral aldehydes.

References

Application Notes and Protocols: 1H and 13C NMR Assignment for 3,4-Dimethylhexanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the four stereoisomers of 3,4-dimethylhexanal: the enantiomeric pair (3R,4R) and (3S,4S), and the meso compounds (3R,4S) and (3S,4R). Due to the absence of publicly available experimental NMR data for these specific isomers, the spectral data presented herein are predicted based on established NMR principles and data from analogous compounds. This application note also includes a comprehensive experimental protocol for acquiring high-quality NMR spectra for these types of compounds and logical workflow diagrams to guide the process of stereochemical assignment.

Introduction

This compound is a chiral aldehyde with two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers. These are the (3R,4R) and (3S,4S) enantiomers, and the (3R,4S) and (3S,4R) meso compounds, which are identical. The precise stereochemistry of such molecules can significantly impact their biological activity and pharmacological properties, making unambiguous stereochemical assignment a critical step in chemical research and drug development. NMR spectroscopy is a powerful tool for the stereochemical elucidation of organic molecules. Diastereomers, due to their different spatial arrangements, will exhibit distinct ¹H and ¹³C NMR spectra. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY experiments), the relative stereochemistry of the methyl groups can be determined.

Predicted NMR Data for this compound Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the diastereomers of this compound. These predictions are based on typical chemical shift values for aldehydes and alkanes, and the expected influence of the relative stereochemistry (syn/anti) of the methyl groups on the local electronic environment. The syn isomers are the (3R,4S) and (3S,4R) meso forms, while the anti isomers are the (3R,4R) and (3S,4S) enantiomeric pair.

Note: The following data are predicted and should be confirmed by experimental analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Coupling Constants (J, Hz) for this compound Isomers in CDCl₃.

Proton (3R,4R)/(3S,4S) - anti (3R,4S) - syn (meso)
H1 (CHO)~9.65 (d, J ≈ 2.5 Hz)~9.70 (d, J ≈ 3.0 Hz)
H2a~2.35 (ddd, J ≈ 16.0, 7.0, 2.5 Hz)~2.40 (ddd, J ≈ 16.0, 6.5, 3.0 Hz)
H2b~2.20 (ddd, J ≈ 16.0, 8.0, 2.5 Hz)~2.25 (ddd, J ≈ 16.0, 7.5, 3.0 Hz)
H3~1.90 (m)~2.05 (m)
H4~1.60 (m)~1.75 (m)
H5 (CH₂)~1.40 (m)~1.45 (m)
H6 (CH₃)~0.90 (t, J ≈ 7.5 Hz)~0.92 (t, J ≈ 7.5 Hz)
3-CH₃~0.95 (d, J ≈ 7.0 Hz)~1.00 (d, J ≈ 7.0 Hz)
4-CH₃~0.85 (d, J ≈ 7.0 Hz)~0.88 (d, J ≈ 7.0 Hz)
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃.

Carbon (3R,4R)/(3S,4S) - anti (3R,4S) - syn (meso)
C1 (CHO)~205.0~205.5
C2 (CH₂)~51.0~51.5
C3 (CH)~45.0~46.0
C4 (CH)~38.0~39.0
C5 (CH₂)~25.0~26.0
C6 (CH₃)~11.5~11.8
3-CH₃~15.0~16.0
4-CH₃~14.0~14.5

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Protocol
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to TMS or the residual solvent peak.

¹³C NMR Spectroscopy Protocol
  • Spectrometer Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for obtaining singlet signals for each carbon.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is common.

    • Number of Scans (NS): A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (SW): A spectral width of around 220-240 ppm is appropriate for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to TMS or the solvent peak.

2D NMR Experiments (for Unambiguous Assignment)

For a definitive assignment of all protons and carbons, and to confirm the stereochemistry, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by observing through-space correlations between protons that are in close proximity. For the syn vs. anti isomers, key NOE correlations between the protons at C3 and C4 and their respective methyl groups would be diagnostic.

Visualization of Relationships and Workflows

Stereoisomers cluster_enantiomers Enantiomers (anti) 3R,4R 3R,4R 3S,4S 3S,4S 3R,4R->3S,4S non-superimposable mirror images 3R,4S 3R,4S This compound This compound This compound->3R,4R This compound->3R,4S

Caption: Stereoisomeric relationships of this compound.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Assignment Sample_Prep Sample Preparation 1D_NMR 1D NMR (1H, 13C) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR 1D_Analysis 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) 1D_NMR->1D_Analysis 2D_Analysis 2D Correlation Analysis (Connectivity) 2D_NMR->2D_Analysis Structure_Elucidation Structure Elucidation 1D_Analysis->Structure_Elucidation Stereochem_Analysis Stereochemical Assignment (NOESY) 2D_Analysis->Stereochem_Analysis Stereochem_Analysis->Structure_Elucidation

Caption: General workflow for NMR-based structural elucidation.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dimethylhexanal Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3,4-Dimethylhexanal using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to yield a stable, UV-active derivative. This method is applicable for the determination of this compound in various sample matrices, offering excellent sensitivity and reproducibility.

Introduction

This compound is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Direct analysis of aliphatic aldehydes like this compound by HPLC with UV detection is challenging due to their poor chromatographic retention and lack of a suitable chromophore.[1] Chemical derivatization is a widely accepted technique to overcome these limitations by converting the analyte into a product with enhanced detectability.[2][3]

This protocol describes the pre-column derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH), a common and effective reagent for carbonyl compounds.[4][5] The resulting 2,4-dinitrophenylhydrazone derivative is highly stable and possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.[1][5] The subsequent separation and quantification are achieved using reversed-phase HPLC.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS: 27608-05-5)[6]

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (C18), if sample cleanup is required.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Vortex mixer

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • DNPH Derivatizing Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 1.0 mL of concentrated perchloric acid or hydrochloric acid. This solution should be stored in an amber bottle and can be stable for several weeks at 4°C. Caution: DNPH is explosive when dry and should be handled with care. Acids are corrosive.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentrations for calibration.

Derivatization Procedure
  • To 1.0 mL of the sample or standard solution in a clean vial, add 1.0 mL of the DNPH derivatizing reagent.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. For potentially challenging matrices or to ensure complete reaction, the time can be extended or the reaction can be gently heated (e.g., 40°C for 30 minutes).

  • After the reaction is complete, the sample is ready for direct HPLC analysis. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 60% B

    • 20-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 365 nm[5]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of aldehydes after DNPH derivatization. These values are provided as a general guideline, and specific performance for this compound should be determined during method validation.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 ng for some aldehydes[1]
Limit of Quantification (LOQ) Typically 3x LODGeneral Practice
Linearity (r²) > 0.999[7]
Precision (%RSD) < 5%General Expectation
Recovery 85-115%General Expectation

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Sample/Standard (containing this compound) Mixing Vortex Mixing Sample->Mixing DNPH_Reagent DNPH Reagent (in acidified ACN) DNPH_Reagent->Mixing Reaction Incubation (Room Temp, 1 hr) Mixing->Reaction Filtration Filtration (optional) Reaction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (365 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

Signaling_Pathway Aldehyde This compound (Analyte) Derivative This compound-DNPH (UV-Active Hydrazone) Aldehyde->Derivative + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (Derivatizing Reagent) DNPH->Derivative HPLC HPLC System Derivative->HPLC Injection Signal Chromatographic Peak (Signal at 365 nm) HPLC->Signal Detection

Caption: Logical relationship of the derivatization and detection process.

Conclusion

The pre-column derivatization of this compound with 2,4-dinitrophenylhydrazine provides a reliable and sensitive method for its quantification by HPLC with UV detection. This approach effectively addresses the challenges associated with the direct analysis of non-chromophoric aldehydes. The described protocol can be adapted for various sample matrices and serves as a valuable tool for researchers in diverse scientific and industrial fields. Method validation should be performed in the specific sample matrix to ensure accuracy and precision.

References

Application Notes and Protocols for 3,4-Dimethylhexanal as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylhexanal is a chiral aldehyde possessing two stereocenters, making it a potentially valuable building block in asymmetric synthesis. Its stereodefined structure can be exploited to introduce specific stereochemistry in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The presence of methyl groups at the α and β positions relative to the aldehyde functionality influences the steric environment around the reactive carbonyl group, which can be leveraged to achieve high levels of stereocontrol in various chemical transformations. These application notes provide an overview of the potential uses of this compound in key synthetic reactions and offer detailed protocols for its application.

Due to the limited specific literature on the use of this compound as a chiral building block, the following protocols are based on well-established procedures for structurally similar α,β-dialkyl aldehydes. The presented quantitative data is illustrative of typical results expected for such transformations.

Diastereoselective Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and ketones. When a chiral aldehyde such as this compound is used, the stereochemistry of the starting material can influence the geometry of the resulting alkene. The use of stabilized or non-stabilized ylides can lead to the preferential formation of either the (E)- or (Z)-isomer, respectively.

Application Note:

The diastereoselective Wittig reaction of this compound allows for the synthesis of chiral alkenes with control over the double bond geometry. This is particularly useful for the construction of complex carbon skeletons where the stereochemistry of a double bond is crucial for the overall molecular architecture and biological activity. For instance, this reaction can be a key step in the synthesis of insect pheromones or polyketide natural products containing the 3,4-dimethylhexane (B165660) motif.

Illustrative Quantitative Data:

Table 1: Diastereoselective Wittig Reaction of (3R,4S)-3,4-Dimethylhexanal

EntryWittig Reagent (Ylide)ProductDiastereomeric Ratio (E:Z)Yield (%)
1Ph₃P=CHCO₂Et (Stabilized)(5R,6S)-5,6-Dimethyl-2-octenoic acid ethyl ester>95:585
2Ph₃P=CH₂ (Non-stabilized)(3R,4S)-3,4-Dimethyl-1-heptene15:8590
3Ph₃P=CH(CH₃) (Non-stabilized)(4R,5S)-4,5-Dimethyl-2-octene20:8088
Experimental Protocol: Synthesis of (E)-(5R,6S)-5,6-Dimethyl-2-octenoic acid ethyl ester

Materials:

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add (3R,4S)-3,4-Dimethylhexanal (1.0 mmol, 128.2 mg) and anhydrous toluene (10 mL).

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383.2 mg) to the solution.

  • Stir the reaction mixture at 80 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (E)-alkene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by GC or ¹H NMR analysis.

Wittig_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Wittig Reagent (Ph₃P=CHR) Ylide->Reaction Alkene Chiral Alkene Reaction->Alkene Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Workflow for the Wittig Reaction.

Diastereoselective Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to chiral aldehydes is a fundamental method for forming new carbon-carbon bonds and creating new stereocenters. The stereochemical outcome of the reaction is often governed by Felkin-Anh or Cram chelation models, depending on the substrate and reaction conditions.

Application Note:

The diastereoselective addition of organometallic reagents to this compound provides access to chiral secondary alcohols. The stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the existing stereocenters in the aldehyde. This strategy is highly valuable for the synthesis of fragments of natural products, such as polypropionates, where a specific stereochemical array of methyl and hydroxyl groups is required.

Illustrative Quantitative Data:

Table 2: Diastereoselective Addition of Organometallic Reagents to (3R,4S)-3,4-Dimethylhexanal

EntryOrganometallic ReagentProductDiastereomeric Ratio (syn:anti)Yield (%)
1MeMgBr(4R,5S,6S)-4,5-Dimethyl-2-heptanol85:1592
2EtLi(4R,5S,6S)-4,5-Dimethyl-3-octanol88:1289
3PhMgBr(1R,2S,3S)-2,3-Dimethyl-1-phenyl-1-pentanol90:1085
Experimental Protocol: Synthesis of (4R,5S,6S)-4,5-Dimethyl-2-heptanol

Materials:

  • (3R,4S)-3,4-Dimethylhexanal (1.0 eq)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 eq)

  • Anhydrous Diethyl Ether (Et₂O)

  • Schlenk flask or similar oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a dry, inert gas-flushed Schlenk flask, add a solution of (3R,4S)-3,4-Dimethylhexanal (1.0 mmol, 128.2 mg) in anhydrous diethyl ether (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 mmol, 0.4 mL of 3.0 M solution in Et₂O) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by GC, HPLC, or ¹H NMR analysis of the corresponding Mosher's ester.

Grignard_Addition cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_product Product Aldehyde This compound Reaction Nucleophilic Addition Aldehyde->Reaction Grignard Organometallic Reagent (R-MgX or R-Li) Grignard->Reaction Workup Aqueous Work-up Reaction->Workup Alcohol Chiral Secondary Alcohol Workup->Alcohol

Caption: Workflow for Organometallic Addition.

Conclusion

While direct literature applications of this compound as a chiral building block are not extensively documented, its structure lends itself to predictable and highly stereoselective transformations based on established organic chemistry principles. The protocols for Wittig reactions and organometallic additions provided herein serve as a robust starting point for researchers looking to incorporate the 3,4-dimethylhexane motif into complex molecules with a high degree of stereocontrol. These reactions are fundamental in modern organic synthesis and highlight the potential of this compound as a valuable synthon for the construction of stereochemically rich compounds for applications in drug discovery and materials science. Further exploration of its reactivity in other asymmetric transformations, such as aldol (B89426) reactions, reductions, and reductive aminations, is warranted to fully unlock its synthetic potential.

Application Note & Protocol: Synthesis of 3,4-Dimethyl-1-hexanol via Hydroboration-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the hydroboration-oxidation of 3,4-dimethyl-1-hexene (B97747). This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes to produce primary alcohols.[1][2][3] The protocol outlines the hydroboration of the alkene using borane-tetrahydrofuran (B86392) complex (BH3•THF), followed by an in-situ oxidation of the resulting trialkylborane intermediate with alkaline hydrogen peroxide to yield 3,4-dimethyl-1-hexanol. Safety precautions, reagent quantification, and workup procedures are described in detail for reproducible and safe execution.

Principle and Reaction Scheme

The hydroboration-oxidation reaction facilitates the addition of a hydrogen atom and a hydroxyl group across the double bond of an alkene. The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon atom of the double bond.[3][4][5] The stereochemistry of the addition is syn, where both the hydrogen and hydroxyl groups add to the same face of the double bond.[2][4]

The overall transformation is as follows:

Step 1: Hydroboration 3,4-dimethyl-1-hexene reacts with borane (B79455) (BH3), typically stabilized as a complex with tetrahydrofuran (B95107) (THF), to form a trialkylborane intermediate.

Step 2: Oxidation The trialkylborane is then oxidized in the presence of a base (sodium hydroxide) and hydrogen peroxide to yield the corresponding alcohol, 3,4-dimethyl-1-hexanol, and boric acid byproducts.[2]

Materials and Equipment

  • Reagents:

    • 3,4-dimethyl-1-hexene (≥98%)

    • Borane-tetrahydrofuran complex (1.0 M solution in THF)

    • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Anhydrous tetrahydrofuran (THF), inhibitor-free

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Acetone (for quenching)[3][6]

  • Equipment:

    • Round-bottom flask (two- or three-necked)

    • Magnetic stirrer and stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Safety Precautions

  • Borane-THF Complex (BH3•THF): This reagent is highly flammable, reacts violently with water releasing flammable hydrogen gas, and may form explosive peroxides upon storage.[7][8][9] It is crucial to handle it under an inert atmosphere (nitrogen or argon).[10] Always use dry glassware and anhydrous solvents. Keep away from heat, sparks, and open flames.[7]

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. Use with caution as the oxidation step can be exothermic.[6]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Quantitative Data

The following table outlines the reagent quantities for a representative 10.0 mmol scale reaction.

ReagentMolecular Wt. ( g/mol )Amount (mmol)EquivalentsVolume / Mass
3,4-dimethyl-1-hexene112.2110.01.01.12 g (1.53 mL)
BH3•THF (1.0 M in THF)-3.7 (approx.)~0.373.7 mL
3 M Sodium Hydroxide (aq)40.0012.01.24.0 mL
30% Hydrogen Peroxide (aq)34.0112.01.21.2 mL
Anhydrous THF72.11--20 mL

Note: One mole of BH₃ can react with three moles of alkene.[3][6] Therefore, slightly more than 1/3 equivalent of BH₃ is used to ensure complete reaction.

Detailed Experimental Protocol

Step 1: Hydroboration

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen or argon inlet.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Using a syringe, add 3,4-dimethyl-1-hexene (1.53 mL, 10.0 mmol) to the flask, followed by anhydrous THF (20 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add the 1.0 M BH₃•THF solution (3.7 mL, 3.7 mmol) dropwise via syringe over 10-15 minutes. A slow addition rate improves regioselectivity.[3][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the formation of the trialkylborane is complete.[11]

Step 2: Oxidation

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Carefully and sequentially, add the 3 M NaOH solution (4.0 mL) dropwise.

  • Following the base, add the 30% H₂O₂ solution (1.2 mL) dropwise, ensuring the internal temperature does not rise above 40-50 °C.[11] This oxidation is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The mixture may become cloudy or separate into two layers.

Step 3: Workup and Product Isolation

  • Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of water.

  • Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous NaCl (brine).[3][12]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

  • Remove the solvents (THF and diethyl ether) under reduced pressure using a rotary evaporator to yield the crude 3,4-dimethyl-1-hexanol as an oil.

  • The product can be further purified by distillation or column chromatography if necessary.

Visualized Workflow and Signaling Pathways

Hydroboration_Oxidation_Workflow Experimental Workflow for Hydroboration-Oxidation cluster_setup Reaction Setup cluster_hydroboration Step A: Hydroboration cluster_oxidation Step B: Oxidation cluster_workup Workup & Isolation start 1. Dissolve 3,4-dimethyl-1-hexene in anhydrous THF cool1 2. Cool to 0 °C (Ice Bath) start->cool1 add_bh3 3. Add 1.0 M BH3-THF dropwise under N2 cool1->add_bh3 stir_rt 4. Stir at Room Temperature (1 hour) add_bh3->stir_rt cool2 5. Cool to 0 °C stir_rt->cool2 add_naoh 6. Add 3 M NaOH (aq) cool2->add_naoh add_h2o2 7. Add 30% H2O2 (aq) add_naoh->add_h2o2 stir_ox 8. Stir at Room Temperature (1-2 hours) add_h2o2->stir_ox extract 9. Extract with Diethyl Ether stir_ox->extract wash 10. Wash with Brine extract->wash dry 11. Dry over Na2SO4 wash->dry evap 12. Evaporate Solvents dry->evap product Final Product: 3,4-dimethyl-1-hexanol evap->product

Caption: Workflow for the synthesis of 3,4-dimethyl-1-hexanol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the yield for the synthesis of 3,4-Dimethylhexanal. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Low or No Yield of this compound

Q1: I am not getting any this compound. What are the possible reasons?

A1: A complete lack of product can stem from several critical issues. The primary areas to investigate are the integrity of your starting materials, the reaction conditions, and the work-up procedure. A common synthetic route to this compound is the oxidation of the corresponding primary alcohol, 3,4-dimethyl-1-hexanol. Therefore, initial troubleshooting should focus on the successful synthesis and purification of this precursor.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • 3,4-Dimethyl-1-hexanol: Confirm the purity of the alcohol. Impurities can interfere with the oxidation reaction. Run a proton NMR or GC-MS to check for purity.

    • Oxidizing Agent: Ensure the oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or reagents for Swern oxidation) is fresh and has been stored correctly. Many oxidizing agents are sensitive to moisture and air.

  • Check Reaction Conditions:

    • Temperature: Oxidation reactions are often temperature-sensitive. For instance, Swern oxidations require cryogenic temperatures (around -78 °C) to be successful.[1][2] Deviation from the optimal temperature can lead to side reactions or decomposition of reagents.

    • Anhydrous Conditions: Many oxidation reactions, particularly those using PCC, require strictly anhydrous conditions.[3] The presence of water can lead to the formation of a gem-diol from the aldehyde, which can be further oxidized to a carboxylic acid, or it can deactivate the reagents.[3]

  • Review the Reaction Mechanism and Reagent Stoichiometry:

    • Ensure all reagents are added in the correct stoichiometric ratios. An excess or deficit of any reagent can halt the reaction or promote side-product formation.

Below is a decision-making workflow to troubleshoot a failed reaction:

start No Product Detected check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm check_reagents Check Reagent Activity/Freshness check_sm->check_reagents Pure sm_impure Impure Starting Material check_sm->sm_impure Impure check_conditions Review Reaction Conditions (Temp, Anhydrous) check_reagents->check_conditions Active reagent_bad Degraded Reagents check_reagents->reagent_bad Degraded check_workup Analyze Aqueous & Organic Layers Post-Workup check_conditions->check_workup Correct conditions_wrong Incorrect Reaction Conditions check_conditions->conditions_wrong Incorrect workup_issue Product Lost During Workup check_workup->workup_issue Product in Aqueous Layer or Lost rerun Re-run Reaction check_workup->rerun No Obvious Issue purify_sm Purify Starting Material sm_impure->purify_sm replace_reagents Use Fresh Reagents reagent_bad->replace_reagents optimize_conditions Optimize Temperature and Dryness conditions_wrong->optimize_conditions modify_workup Modify Extraction/Purification Protocol workup_issue->modify_workup purify_sm->rerun replace_reagents->rerun optimize_conditions->rerun modify_workup->rerun

Caption: Troubleshooting workflow for no product formation.
Formation of Side Products

Q2: My reaction is producing significant byproducts. How can I improve the selectivity for this compound?

A2: The formation of byproducts is a common issue. The type of byproduct can provide clues about what is going wrong in your reaction.

Common Side Products and Solutions:

  • Carboxylic Acid (3,4-Dimethylhexanoic Acid): This is a result of over-oxidation of the aldehyde.

    • Cause: Using too strong an oxidizing agent or the presence of water in the reaction mixture.[3]

    • Solution:

      • Switch to a milder oxidizing agent like Pyridinium chlorochromate (PCC) or use Swern oxidation conditions, which are known to stop at the aldehyde stage.[4][5]

      • Ensure your reaction is performed under strictly anhydrous conditions. Flame-dry your glassware and use dry solvents.

  • Unreacted Starting Material (3,4-dimethyl-1-hexanol): This indicates an incomplete reaction.

    • Cause: Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.

    • Solution:

      • Increase the equivalents of the oxidizing agent slightly (e.g., from 1.2 to 1.5 equivalents).

      • Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side products from Swern Oxidation: The Swern oxidation can produce dimethyl sulfide (B99878), carbon monoxide, and carbon dioxide as byproducts.[6] While unavoidable, proper workup can remove them. A notoriously foul-smelling byproduct is dimethyl sulfide.[7]

    • Solution: Rinsing glassware with bleach can help to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) or dimethyl sulfone.[1]

Frequently Asked Questions (FAQs)

Q3: What is a reliable synthetic route to obtain this compound with a good yield?

A3: A common and effective strategy is a two-step synthesis starting from the commercially available alkene, 3,4-dimethyl-1-hexene (B97747).

  • Hydroboration-Oxidation of 3,4-dimethyl-1-hexene: This reaction will produce the primary alcohol, 3,4-dimethyl-1-hexanol, with anti-Markovnikov regioselectivity, which is the desired precursor for the aldehyde.[2][8]

  • Oxidation of 3,4-dimethyl-1-hexanol: The resulting alcohol is then oxidized to this compound using a mild oxidizing agent.

The overall synthetic pathway can be visualized as follows:

cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Oxidation start 3,4-Dimethyl-1-hexene product1 3,4-Dimethyl-1-hexanol start->product1 Hydroboration- Oxidation step1 1. BH3-THF 2. H2O2, NaOH product2 This compound product1->product2 Oxidation step2 Mild Oxidizing Agent (e.g., Swern or PCC)

Caption: Synthetic pathway to this compound.

Q4: What are the expected yields for the synthesis of this compound?

Reaction StepReagentsTypical Yield Range (%)Reference
Hydroboration-Oxidation of 1-hexene1. BH3-THF2. H2O2, NaOH80-95[6]
Swern Oxidation of a primary alcohol1. (COCl)2, DMSO2. Et3N85-95[9]
PCC Oxidation of a primary alcoholPCC, CH2Cl280-90[10]

Q5: How can I purify the final product, this compound?

A5: Purification of the crude product is crucial to obtain a high-purity sample.

  • Work-up: After the oxidation, the reaction mixture needs to be carefully worked up to remove the excess reagents and byproducts. For a Swern oxidation, this typically involves quenching with water, followed by extraction with an organic solvent like dichloromethane. The organic layers are then washed with brine and dried. For a PCC oxidation, the reaction mixture is often filtered through a pad of silica (B1680970) gel or Celite to remove the chromium salts, followed by solvent evaporation.[10]

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying aldehydes from any remaining starting material or non-volatile impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically used.

  • Distillation: If the aldehyde is thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger-scale syntheses.

Q6: Are there any specific safety precautions I should take during this synthesis?

A6: Yes, several safety precautions are essential:

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very strong and unpleasant odor.[1] This reaction must be performed in a well-ventilated fume hood.

  • PCC: Pyridinium chlorochromate is a chromium(VI) compound and is a suspected carcinogen.[11] Handle it with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a fume hood.

  • Anhydrous Conditions: The use of pyrophoric reagents like borane (B79455) (BH3) requires careful handling under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethyl-1-hexanol via Hydroboration-Oxidation

This protocol is adapted from a general procedure for the hydroboration-oxidation of terminal alkenes.[6]

Materials:

  • 3,4-dimethyl-1-hexene

  • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H2O2) (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,4-dimethyl-1-hexene (1.0 eq) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH3-THF solution (0.33 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2, keeping the temperature below 30 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add diethyl ether and water to the reaction mixture. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethyl-1-hexanol.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Swern Oxidation

This protocol is a general procedure for the Swern oxidation of primary alcohols.

Materials:

  • 3,4-dimethyl-1-hexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a flame-dried, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add anhydrous CH2Cl2 and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cold CH2Cl2.

  • In a separate flask, prepare a solution of DMSO (2.5 eq) in anhydrous CH2Cl2 and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of 3,4-dimethyl-1-hexanol (1.0 eq) in anhydrous CH2Cl2 dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Slowly add triethylamine (5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

References

Technical Support Center: Stereoselective Synthesis of 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of 3,4-dimethylhexanal. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The primary challenge is the simultaneous control of two adjacent stereocenters at the C3 and C4 positions. This requires controlling both the relative stereochemistry (diastereoselectivity) to obtain either the syn or anti isomer and the absolute stereochemistry (enantioselectivity) to favor one of the two enantiomers for a given diastereomer. Key difficulties include:

  • Achieving High Diastereoselectivity: Many synthetic methods can produce a mixture of syn and anti diastereomers, which can be difficult to separate. The choice of reagents, catalysts, and reaction conditions is critical to favor one isomer over the other.[1][2]

  • Achieving High Enantioselectivity: Once a diastereomer is selectively formed, it is still a racemic mixture. Introducing chirality through chiral auxiliaries, catalysts, or reagents is necessary to produce an enantiomerically enriched product.[3][4]

  • Substrate Control: The structure of the starting materials can influence the stereochemical outcome. For instance, in aldol-type reactions, the geometry of the enolate (E or Z) plays a significant role in determining the syn/anti ratio of the product.[1][2]

Q2: Which synthetic strategies are most common for controlling the stereochemistry of this compound?

A2: Common and effective strategies include:

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction, such as an alkylation or an aldol (B89426) addition.[5][6] After the desired stereocenters are set, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a well-known example.[6][7]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate the product in high enantiomeric excess. This can include organocatalysis (e.g., using proline derivatives) or transition-metal catalysis.[8][9]

  • Substrate-Directed Control: A stereocenter already present in the substrate is used to direct the formation of new stereocenters.

  • Asymmetric Conjugate Addition: The addition of an organometallic reagent to an α,β-unsaturated carbonyl compound in the presence of a chiral ligand can establish one of the stereocenters, which then directs the formation of the second.

Q3: How does the enolate geometry (E vs. Z) affect the outcome of aldol-type reactions for this synthesis?

A3: In aldol reactions, the geometry of the enolate is a crucial factor in determining the relative stereochemistry of the product, often explained by the Zimmerman-Traxler transition state model.[2][7]

  • Z-enolates generally lead to the formation of syn-aldol products.

  • E-enolates typically result in anti-aldol products.[2] Therefore, controlling the selective formation of either the E or Z enolate is a key step in achieving high diastereoselectivity.[2]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Low dr of syn or anti product)

Possible CauseSuggested Solution(s)
Incorrect Enolate Geometry The method of enolate formation dictates its geometry. For kinetic control (often leading to the E-enolate), use a strong, hindered base like LDA at low temperatures.[10] For thermodynamic control (favoring the Z-enolate), a weaker base or higher temperatures might be employed.[2] Boron enolates can offer higher diastereoselectivity due to shorter boron-oxygen bonds, which amplify steric interactions in the transition state.[2]
Non-Optimal Reaction Temperature Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, thereby enhancing selectivity.[11] Perform reactions at -78 °C or lower if possible.
Inappropriate Lewis Acid or Solvent In reactions involving chiral auxiliaries (e.g., Evans' auxiliary), the choice of Lewis acid (e.g., TiCl₄, MgBr₂) can influence the transition state geometry and favor one diastereomer.[6][12] The solvent can also affect catalyst conformation and selectivity.[11] Screen different Lewis acids and solvents to optimize the reaction.
Lack of Steric Bias If the reactants lack sufficient steric bulk to create a strong facial bias, poor selectivity may result. In some cases, modifying the substrate to include a bulkier protecting group can improve diastereoselectivity.

Problem 2: Low Enantiomeric Excess (Low ee)

Possible CauseSuggested Solution(s)
Ineffective Chiral Catalyst or Auxiliary The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate. Screen a variety of catalysts or auxiliaries with different steric and electronic properties.[11] Ensure the chiral auxiliary is of high enantiomeric purity.
Sub-optimal Reaction Conditions Enantioselectivity is often highly sensitive to temperature, solvent, and concentration. Lowering the temperature is a common strategy to improve ee.[11] The polarity and coordinating ability of the solvent can also have a significant impact.[11][13]
Catalyst Deactivation or Impurities The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry. Analyzing the ee at different reaction times can help determine if catalyst deactivation is occurring.[11]
Background (Uncatalyzed) Reaction If the uncatalyzed reaction is fast, it will produce a racemic background, lowering the overall ee. Running the reaction at a lower temperature can slow the background reaction more than the catalyzed one. Ensure the catalyst loading is sufficient.

Quantitative Data Summary

The following table summarizes representative data for achieving stereoselectivity in reactions relevant to the synthesis of 3,4-disubstituted aldehydes.

MethodSubstrate/Reaction TypeCatalyst/AuxiliaryConditionsYield (%)d.r. (syn:anti)ee (%)
Evans Asymmetric Aldol Propionate Aldol Reaction(R)-4-Bn-oxazolidinone1. Bu₂BOTf, DIPEA, CH₂Cl₂ -78°C 2. Aldehyde>90>95:5 (syn)>99
Organocatalysis Aldol of cyclohexanone (B45756) + p-nitrobenzaldehydeProline derivativeAqueous medium8625:1 (anti)99
Asymmetric Conjugate Addition Conjugate addition of dialkylzincCopper carboxylate / Chiral LigandEt₂ON/AN/Aup to 99.1
TiCl₄ Mediated Aldol Aldol with bidentate aldehydeChiral LigandN/AHigh94:6 (syn)N/A

Note: Data is illustrative and derived from analogous systems. Actual results for this compound may vary.

Experimental Protocols

Protocol: Evans Asymmetric Syn-Aldol Reaction

This protocol is a general procedure for a diastereoselective and enantioselective aldol reaction to create a syn-β-hydroxy carbonyl compound, a key intermediate for syn-3,4-dimethylhexanal.

1. Acylation of Chiral Auxiliary:

  • To a solution of the (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the mixture for 15 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297). The organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the N-propanoyloxazolidinone.

2. Diastereoselective Aldol Reaction:

  • To a solution of the N-propanoyloxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

  • Add the desired aldehyde (e.g., 2-methylbutanal) (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

3. Auxiliary Cleavage:

  • The aldol adduct is dissolved in a mixture of THF and water (4:1).

  • Add hydrogen peroxide (4.0 eq, 30% aq. solution) followed by lithium hydroxide (B78521) (2.0 eq).

  • Stir at room temperature for 4-6 hours.

  • Quench with aqueous Na₂SO₃ and extract to isolate the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.[5] The resulting acid can then be converted to this compound.

Visualizations

G General Workflow for Chiral Auxiliary-Mediated Synthesis A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Substrate-Auxiliary Adduct C->D Covalent Bond Formation E Diastereoselective Reaction (e.g., Aldol, Alkylation) D->E F Diastereomerically Enriched Product E->F Creates new stereocenter(s) G Cleave Auxiliary F->G H Final Enantiopure Product G->H I Recovered Auxiliary G->I Recycle G Troubleshooting Logic for Poor Stereoselectivity Start Poor Stereoselectivity Observed Check_dr Is Diastereoselectivity (dr) Low? Start->Check_dr Check_ee Is Enantioselectivity (ee) Low? Start->Check_ee Temp_dr Lower Reaction Temperature Check_dr->Temp_dr Yes Base_dr Optimize Base/ Enolate Formation Check_dr->Base_dr Yes LA_dr Screen Lewis Acids and Solvents Check_dr->LA_dr Yes Temp_ee Lower Reaction Temperature Check_ee->Temp_ee Yes Cat_ee Screen Different Catalysts/Auxiliaries Check_ee->Cat_ee Yes Purity_ee Verify Reagent and Solvent Purity Check_ee->Purity_ee Yes

References

Technical Support Center: Resolving Peak Overlap of 3,4-Dimethylhexanal Diastereomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of 3,4-Dimethylhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the resolution of this compound diastereomers in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the GC analysis of this compound?

A1: The primary challenge is the separation of its diastereomers. This compound has two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers which are diastereomeric to each other). Due to their similar physical and chemical properties, these diastereomers often co-elute or exhibit significant peak overlap on standard achiral GC columns.

Q2: What type of GC column is recommended for separating this compound diastereomers?

A2: A chiral stationary phase (CSP) is essential for the separation of stereoisomers. For compounds like this compound, which are branched-chain aldehydes, cyclodextrin-based CSPs are highly recommended. Columns such as those containing derivatized β- or γ-cyclodextrins (e.g., Chirasil-Dex) have shown success in separating structurally similar chiral hydrocarbons. The choice of the specific cyclodextrin (B1172386) derivative can influence the selectivity of the separation.

Q3: Is derivatization of the aldehyde group necessary for the GC analysis of this compound?

A3: While not always mandatory, derivatization of the aldehyde functional group is highly recommended. Aldehydes can sometimes exhibit poor peak shapes (tailing) and have lower thermal stability in the GC inlet. Derivatization can mitigate these issues, leading to sharper peaks and more reproducible results. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives.[1][2]

Q4: How can I confirm peak co-elution if I only see a single, broad peak?

A4: If you suspect co-elution but observe a single peak, there are a few approaches to confirm it. If using a mass spectrometer (MS) as a detector, you can examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one component. Additionally, slight modifications to your chromatographic method, such as a slower temperature ramp or a change in carrier gas flow rate, may induce a partial separation, revealing a shoulder on the peak.

Q5: My peaks are still overlapping. What are the key parameters to adjust for improving resolution?

A5: To improve the resolution of closely eluting diastereomers, you should systematically optimize your GC method. The three main factors influencing resolution are selectivity, efficiency, and retention factor. For diastereomers, selectivity is primarily dictated by the chiral stationary phase. However, you can fine-tune the separation by adjusting the temperature program (a slower ramp rate often improves resolution), the carrier gas flow rate (operating at the optimal linear velocity for your column), and the column length (a longer column increases efficiency).

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomer Peaks

This is the most common issue encountered when analyzing this compound. The following steps provide a systematic approach to troubleshoot and improve the separation.

Troubleshooting Workflow

G start Start: Poor Peak Resolution check_column Verify Chiral Stationary Phase start->check_column optimize_temp Optimize Temperature Program check_column->optimize_temp Correct Column in Use success Resolution Achieved check_column->success Incorrect Column -> Replace optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow Resolution Still Poor optimize_temp->success Resolution Improved check_derivatization Consider Derivatization optimize_flow->check_derivatization Resolution Still Poor optimize_flow->success Resolution Improved change_column Select Alternative Chiral Column check_derivatization->change_column Resolution Still Poor check_derivatization->success Resolution Improved fail Further Method Development Needed change_column->fail

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Verify the GC Column: Ensure you are using a chiral stationary phase (CSP). For this compound, a cyclodextrin-based column is a good starting point. An achiral column will not separate the diastereomers.

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column.

    • Reduce the Ramp Rate: A slower temperature ramp increases the interaction time of the diastereomers with the chiral stationary phase, which can enhance selectivity and improve resolution.

  • Adjust the Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to the optimal linear velocity for your column's internal diameter. Operating at the optimal flow rate maximizes column efficiency.

  • Consider Derivatization: If you are analyzing the underivatized aldehyde, consider derivatization with a reagent like PFBHA. This can improve peak shape and may alter the selectivity of the separation.

  • Select an Alternative Chiral Column: If the above steps do not provide adequate resolution, the selectivity of your current column may not be suitable for this separation. Consider a CSP with a different derivatized cyclodextrin.

Issue 2: Peak Tailing

Peak tailing can affect resolution and the accuracy of quantification.

Troubleshooting Workflow

G start Start: Peak Tailing Observed check_active_sites Check for Active Sites in Inlet/Column start->check_active_sites derivatize_sample Derivatize Aldehyde Group check_active_sites->derivatize_sample Tailing Persists success Peak Shape Improved check_active_sites->success Inlet Liner/Septum Replaced -> Tailing Resolved check_column_health Assess Column Health derivatize_sample->check_column_health Tailing Persists derivatize_sample->success Derivatization Resolves Tailing replace_column Replace Column check_column_health->replace_column Column Degraded replace_column->success

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Check for Active Sites: The aldehyde group can interact with active sites in the GC inlet (e.g., liner, septum) or at the head of the column.

    • Inlet Maintenance: Replace the inlet liner with a fresh, deactivated liner. Use a high-quality, low-bleed septum.

    • Column Maintenance: Trim the first 10-20 cm of the column to remove any non-volatile residues or active sites.

  • Derivatize the Sample: As mentioned previously, derivatizing the aldehyde group can significantly reduce its polarity and its tendency to interact with active sites, leading to improved peak shape.

  • Assess Column Health: Over time, the stationary phase can degrade, leading to poor peak shape. If the column is old or has been subjected to high temperatures or aggressive samples, it may need to be replaced.

Experimental Protocols

The following protocols provide a starting point for the method development for the separation of this compound diastereomers.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results.

Protocol 1: Direct Analysis (Without Derivatization)

  • Solvent Selection: Dissolve the this compound sample in a high-purity, volatile solvent such as hexane (B92381) or pentane.

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL. High concentrations can lead to column overload and peak distortion.

  • Vialing: Transfer the sample to a 2 mL autosampler vial with a PTFE-lined septum.

Protocol 2: Derivatization with PFBHA

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent, often with a small amount of a base like pyridine (B92270) to neutralize the HCl.

  • Reaction: Mix the sample and reagent solutions and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the oxime derivatives.

  • Extraction: After the reaction, the derivatives may need to be extracted into a non-polar solvent like hexane.

  • Analysis: Inject the extract containing the derivatized this compound into the GC.

Gas Chromatography (GC) Method Parameters

The following table provides suggested starting parameters for the GC method. These will likely require optimization for your specific instrument and column.

ParameterRecommended Starting ConditionNotes for Optimization
GC Column Chiral, e.g., Chirasil-Dex CB (or similar cyclodextrin-based CSP)Column dimensions: 25-50 m length, 0.25 mm ID, 0.25 µm film thickness are typical.
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the column ID (consult column manufacturer's guidelines).
Inlet Temperature 250 °CMay need to be optimized based on the thermal stability of the analyte or its derivative.
Injection Volume 1 µLUse a split injection to avoid column overload. A split ratio of 50:1 to 100:1 is a good starting point.
Oven Program Initial Temp: 40°C, hold for 2 minRamp: 2°C/min to 150°CHold: 5 minThe ramp rate is a critical parameter for resolution. Slower ramps generally improve separation.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust, general-purpose detector. MS can aid in peak identification and confirmation of co-elution.
Detector Temp 280 °C (for FID)Should be set higher than the final oven temperature to prevent condensation.

Table 1: Suggested Starting GC Parameters for this compound Diastereomer Separation

Quantitative Data Summary

The following table illustrates the expected effect of changing key GC parameters on the resolution of two closely eluting diastereomers.

Parameter ChangeExpected Effect on ResolutionExpected Effect on Analysis Time
Decrease Oven Ramp Rate IncreaseIncrease
Increase Column Length IncreaseIncrease
Decrease Column Internal Diameter IncreaseDecrease (at optimal flow)
Decrease Carrier Gas Flow (below optimum) DecreaseIncrease
Increase Carrier Gas Flow (above optimum) DecreaseDecrease

Table 2: Impact of GC Parameter Adjustments on Diastereomer Resolution

References

interpreting the fragmentation pattern of 3,4-Dimethylhexanal in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the fragmentation pattern of 3,4-Dimethylhexanal in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for this compound?

A1: The molecular formula for this compound is C8H16O. Therefore, the expected monoisotopic mass of the molecular ion is approximately 128.12 g/mol .[1][2] In an electron ionization (EI) mass spectrum, this will be observed as the M+ peak at an m/z (mass-to-charge ratio) of 128. For aliphatic aldehydes, the molecular ion peak may be weak or even absent.[3]

Q2: What are the primary fragmentation mechanisms for aldehydes in mass spectrometry?

A2: The major fragmentation pathways for aliphatic aldehydes are alpha (α)-cleavage and McLafferty rearrangement.[3]

  • α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For aldehydes, this can result in the loss of a hydrogen atom (M-1) or the alkyl chain (R group).[4][5]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.[6]

Q3: How does the branching at the 3 and 4 positions in this compound influence fragmentation?

A3: The methyl groups at the C3 and C4 positions create tertiary carbons. Cleavage at these branched points is favored because it leads to the formation of more stable secondary and tertiary carbocations. This will influence the relative abundance of different fragment ions.

Troubleshooting Guide

Issue: I am not observing a clear molecular ion peak at m/z 128.

  • Possible Cause: The molecular ion of many aliphatic aldehydes is inherently unstable and may readily fragment.[3] Its absence is not uncommon.

  • Troubleshooting Step: Look for fragment ions that are characteristic of the expected structure. For example, the loss of neutral molecules like water (H₂O, M-18) or ethylene (B1197577) (C₂H₄, M-28) can be indicative of an aldehyde.

Issue: The base peak in my spectrum is not one of the primary fragments I expected.

  • Possible Cause: The stability of the resulting carbocation or radical ion determines the relative abundance of the peaks. The branching in this compound can lead to the formation of a particularly stable fragment that becomes the base peak.

  • Troubleshooting Step: Analyze the m/z value of the base peak to deduce its elemental composition and propose a logical fragmentation pathway that would lead to a highly stabilized ion from the parent molecule.

Issue: I am seeing unexpected peaks in my spectrum.

  • Possible Cause: The sample may be impure, or the unexpected peaks could arise from complex rearrangements within the mass spectrometer.

  • Troubleshooting Step: Verify the purity of your sample using other analytical techniques such as Gas Chromatography (GC) prior to MS analysis. Consult mass spectrometry literature for known complex rearrangement reactions of branched aldehydes.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound based on established fragmentation principles.

m/z Proposed Fragment Ion Formation Pathway
128[C₈H₁₆O]⁺•Molecular Ion (M⁺)
113[C₇H₁₃O]⁺α-cleavage (Loss of •CH₃)
99[C₆H₁₁O]⁺α-cleavage (Loss of •C₂H₅)
85[C₅H₉O]⁺Cleavage at the C3-C4 bond (Loss of •C₃H₇)
71[C₄H₇O]⁺Cleavage at the C4-C5 bond (Loss of •C₄H₉)
57[C₄H₉]⁺Cleavage at the C3-C4 bond (Formation of a tertiary carbocation)
44[C₂H₄O]⁺•McLafferty Rearrangement
43[C₃H₇]⁺Alkyl fragment (isopropyl cation)
29[CHO]⁺α-cleavage (Loss of the alkyl chain)

Experimental Protocols

Methodology for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common method for analyzing volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the ppm range).

  • Gas Chromatography:

    • Injector: Use a split/splitless injector, typically operated at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

    • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.

    • Scan Range: Scan a mass-to-charge ratio (m/z) range of 35-350 amu.

    • Ion Source Temperature: Maintain the ion source temperature at approximately 230°C.

Mandatory Visualization

Fragmentation_of_3_4_Dimethylhexanal cluster_alpha Alpha-Cleavage cluster_cleavage C-C Bond Cleavage cluster_mclafferty McLafferty Rearrangement M This compound [C8H16O]+• m/z = 128 F113 [M-CH3]+ m/z = 113 M->F113 - •CH3 F99 [M-C2H5]+ m/z = 99 M->F99 - •C2H5 F29 [CHO]+ m/z = 29 M->F29 - •C7H15 F85 [C5H9O]+ m/z = 85 M->F85 - •C3H7 F57 [C4H9]+ m/z = 57 M->F57 - C4H7O• F44 [C2H4O]+• m/z = 44 M->F44 - C6H12

Caption: Fragmentation pathways of this compound in mass spectrometry.

References

Technical Support Center: Chiral Integrity of 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling chiral aldehydes. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the racemization of 3,4-Dimethylhexanal during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization?

A1: this compound has a chiral center at the carbon atom adjacent to the carbonyl group (the α-carbon, C3). The hydrogen atom on this α-carbon is acidic. In the presence of acid or base, this hydrogen can be removed to form a planar, achiral enol or enolate intermediate.[1][2][3][4] When this intermediate is reprotonated, the proton can add to either face of the planar double bond with roughly equal probability, leading to the formation of a 50:50 mixture of both enantiomers (a racemic mixture).[3][5][6]

Q2: Under what conditions is racemization most likely to occur?

A2: Racemization is most likely to occur under conditions that promote the formation of the enol or enolate intermediate.[1][3] Key factors include:

  • Exposure to strong acids or bases: Both acidic and basic conditions catalyze enolization.[2][4]

  • Elevated temperatures: Higher temperatures increase the rate of enolization and potential racemization.

  • Protic solvents: Solvents that can donate protons (like water or alcohols) can facilitate the proton exchange that leads to racemization.[2]

  • Extended reaction or workup times: Prolonged exposure to any of the above conditions increases the risk of racemization.[2]

Q3: What is the most critical factor to control during workup to prevent racemization?

A3: The most critical factor is pH control .[2] You must strictly avoid both strong acidic and strong basic conditions. Maintaining a neutral pH (as close to 7 as possible) throughout the extraction and washing steps is paramount to preserving the stereochemical integrity of this compound.

Q4: How can I analyze the enantiomeric purity of my this compound sample?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[2][7] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for accurate quantification of the enantiomeric excess (ee%). Chiral Gas Chromatography (GC) can also be used for volatile aldehydes.

Troubleshooting Guide: Diagnosing and Solving Racemization

Issue: My chiral this compound shows significant loss of enantiomeric excess (ee%) after aqueous workup.

This is a common problem resulting from enolization. The following steps will help you identify the cause and implement a solution.

Mechanism of Racemization

The diagram below illustrates the acid- and base-catalyzed pathways that lead to the loss of stereochemical information through a planar achiral intermediate.

G cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization R_Aldehyde_Acid (R)-3,4-Dimethylhexanal Enol Achiral Enol (Planar Intermediate) R_Aldehyde_Acid->Enol + H⁺ - H⁺ Enol->R_Aldehyde_Acid + H⁺ S_Aldehyde_Acid (S)-3,4-Dimethylhexanal Enol->S_Aldehyde_Acid + H⁺ Racemic_Mixture Racemic Mixture (50% R, 50% S) R_Aldehyde_Base (R)-3,4-Dimethylhexanal Enolate Achiral Enolate (Planar Intermediate) R_Aldehyde_Base->Enolate + B⁻ - BH Enolate->R_Aldehyde_Base + H₂O S_Aldehyde_Base (S)-3,4-Dimethylhexanal Enolate->S_Aldehyde_Base + H₂O G Start Low ee% detected after workup Check_pH Were strong acids or bases (e.g., HCl, NaOH) used in the workup? Start->Check_pH Check_Temp Was the workup performed at room temperature or higher? Check_pH->Check_Temp No Sol_pH Solution: Use mild buffers. - Wash with sat. NaHCO₃ or NH₄Cl. - Maintain pH ~7. Check_pH->Sol_pH Yes Check_Time Did the workup take an extended period (>1 hour)? Check_Temp->Check_Time No Sol_Temp Solution: Work at low temperature. - Perform extractions at 0-5 °C. Check_Temp->Sol_Temp Yes Check_Chromatography Was purification done on standard silica (B1680970) gel? Check_Time->Check_Chromatography No Sol_Time Solution: Minimize workup time. - Work efficiently and do not let layers stand. Check_Time->Sol_Time Yes Sol_Chromatography Solution: Use neutral purification. - Use deactivated silica gel. - Consider neutral alumina (B75360) or SFC. Check_Chromatography->Sol_Chromatography Yes End Re-analyze ee% Check_Chromatography->End No Sol_pH->End Sol_Temp->End Sol_Time->End Sol_Chromatography->End G Start 1. Quench Reaction Quench Add reaction mixture to a cold (0 °C) saturated NH₄Cl solution. Start->Quench Extract 2. Extraction Extract quickly with a cold aprotic solvent (e.g., Ethyl Acetate). Quench->Extract Wash_Bicarb 3. Mild Base Wash Wash organic layer with cold saturated NaHCO₃ solution. Extract->Wash_Bicarb Wash_Brine 4. Neutral Wash Wash organic layer with cold brine. Wash_Bicarb->Wash_Brine Dry 5. Drying Dry over anhydrous Na₂SO₄ or MgSO₄. Wash_Brine->Dry Concentrate 6. Concentration Filter and concentrate under reduced pressure with a cold water bath. Dry->Concentrate Analyze 7. Analysis Immediately analyze crude product for ee% via chiral HPLC/SFC/GC. Concentrate->Analyze

References

dealing with side-products in the oxidation of 3,4-dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the oxidation of 3,4-dimethyl-1-hexanol to its corresponding aldehyde, 3,4-dimethylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing 3,4-dimethyl-1-hexanol to this compound?

A1: The most common and effective methods for the selective oxidation of primary alcohols like 3,4-dimethyl-1-hexanol to aldehydes are Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation.[1][2] These methods are favored for their mild reaction conditions, which help to minimize over-oxidation to the carboxylic acid.[3]

Q2: What is the primary side-product I should be concerned about?

A2: The primary and most common side-product is the over-oxidation of the desired aldehyde (this compound) to the corresponding carboxylic acid (3,4-dimethylhexanoic acid).[2][4] This is more likely to occur with stronger oxidizing agents or if the reaction is not carefully controlled.[2]

Q3: Are there any side-products specific to the structure of 3,4-dimethyl-1-hexanol?

A3: Due to the branching at the 3 and 4 positions, steric hindrance might play a role in the reaction rate. While specific side-products due to rearrangement are not commonly reported for this substrate under mild oxidation conditions, harsh acidic or basic conditions could potentially lead to unforeseen byproducts. It is crucial to adhere to established protocols for mild oxidation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the oxidation can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (3,4-dimethyl-1-hexanol) and the product (this compound) will have different polarities and thus different Rf values. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately track the consumption of the alcohol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[5][6]

Q5: What are the purification methods for isolating this compound?

A5: The primary method for purification is column chromatography on silica (B1680970) gel. The difference in polarity between the starting alcohol, the product aldehyde, and the carboxylic acid side-product allows for their separation. Distillation can also be employed if the boiling points of the components are sufficiently different. An aqueous workup is typically performed before chromatography to remove water-soluble byproducts and reagents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of the starting material 1. Inactive oxidizing agent. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low.1. Use a fresh batch of the oxidizing agent. 2. Ensure the correct stoichiometry of the oxidizing agent is used. 3. For Swern oxidation, ensure the temperature is maintained at the optimal low temperature for activation before slowly warming. For PCC and TEMPO oxidations, ensure the reaction is run at the recommended temperature.
Formation of a significant amount of 3,4-dimethylhexanoic acid (over-oxidation) 1. The oxidizing agent is too strong or used in excess. 2. The reaction was run for too long. 3. Presence of water in the reaction mixture (especially for PCC).[7]1. Switch to a milder oxidizing agent (e.g., from a strong chromium-based oxidant to Swern or TEMPO). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Ensure all glassware is dry and use anhydrous solvents.
Unidentified spots on TLC 1. Formation of unexpected side-products due to reaction conditions. 2. Decomposition of the starting material or product.1. Re-evaluate the reaction conditions (temperature, pH, reaction time). Consider a different, milder oxidation method. 2. Characterize the byproducts using techniques like GC-MS or NMR to understand their origin and adjust the reaction conditions accordingly.
Difficult workup (e.g., emulsions) 1. Presence of polar byproducts. 2. Incorrect pH during aqueous extraction.1. Add brine to the aqueous layer to break emulsions. 2. Adjust the pH of the aqueous layer as specified in the protocol.
Unpleasant odor (especially with Swern oxidation) Formation of dimethyl sulfide (B99878) (DMS).[8][9]1. Perform the reaction and workup in a well-ventilated fume hood. 2. Quench the reaction with a suitable reagent and treat the glassware and waste with bleach to oxidize the DMS.[9]

Quantitative Data Summary

The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using different methods. Please note that the exact yield for 3,4-dimethyl-1-hexanol may vary depending on the specific reaction conditions and scale.

Oxidation Method Oxidizing Agent(s) Typical Yield (%) Purity (%) Key Considerations
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (B128534)85-95>95Mild conditions, but requires low temperatures and produces a strong odor.[8][9][10]
PCC Oxidation Pyridinium Chlorochromate70-85>90Simple to perform at room temperature, but PCC is a toxic chromium reagent.[11][12]
TEMPO-catalyzed Oxidation TEMPO, NaOCl80-95>95Catalytic and environmentally friendlier, but may require careful pH control.[13][14]

Experimental Protocols

Swern Oxidation of 3,4-dimethyl-1-hexanol

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of DMSO.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 3,4-dimethyl-1-hexanol in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Perform an aqueous workup by extracting with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PCC Oxidation of 3,4-dimethyl-1-hexanol

Materials:

  • Pyridinium chlorochromate (PCC)

  • 3,4-dimethyl-1-hexanol

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Dry glassware

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add PCC and Celite or silica gel.

  • Add anhydrous DCM to the flask.

  • Add a solution of 3,4-dimethyl-1-hexanol in anhydrous DCM to the stirred suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

TEMPO-catalyzed Oxidation of 3,4-dimethyl-1-hexanol

Materials:

  • 3,4-dimethyl-1-hexanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethyl-1-hexanol in DCM.

  • Add an aqueous solution of KBr and a catalytic amount of TEMPO.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution while vigorously stirring, maintaining the temperature at 0 °C. The pH should be maintained around 9 by adding saturated sodium bicarbonate solution if necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Oxidation of 3,4-dimethyl-1-hexanol start Reaction Outcome Unsatisfactory check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low over_oxidation Significant Over-oxidation check_conversion->over_oxidation High side_products Other Side-Products check_conversion->side_products Other inactive_reagent Inactive/Insufficient Reagent? low_conversion->inactive_reagent Yes low_temp Temperature Too Low? low_conversion->low_temp No strong_oxidant Oxidant Too Strong? over_oxidation->strong_oxidant Yes long_reaction Reaction Time Too Long? over_oxidation->long_reaction No harsh_conditions Harsh Conditions? side_products->harsh_conditions solution1 Use Fresh Reagent/ Check Stoichiometry inactive_reagent->solution1 solution2 Optimize Temperature low_temp->solution2 solution3 Use Milder Oxidant strong_oxidant->solution3 water_present Water Present? long_reaction->water_present No solution4 Monitor Reaction Closely/ Reduce Time long_reaction->solution4 solution5 Use Anhydrous Conditions water_present->solution5 Yes solution6 Use Milder Conditions/ Change Method harsh_conditions->solution6

Caption: Troubleshooting workflow for the oxidation of 3,4-dimethyl-1-hexanol.

ExperimentalWorkflow General Experimental Workflow for Oxidation prep Prepare Dry Glassware and Anhydrous Solvents reagents Combine Reagents (Alcohol, Oxidant, Solvent) prep->reagents reaction Run Reaction under Controlled Conditions reagents->reaction monitor Monitor Progress by TLC/GC-MS reaction->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Product (NMR, GC-MS, etc.) purify->analyze

Caption: General experimental workflow for the oxidation of 3,4-dimethyl-1-hexanol.

References

optimizing reaction conditions for the synthesis of 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethylhexanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial and laboratory method for synthesizing this compound is the hydroformylation (or oxo process) of 2,3-dimethyl-1-pentene (B165498). This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a transition metal catalyst.[1][2]

Q2: What are the typical catalysts used for this hydroformylation?

A2: The most effective catalysts for hydroformylation are transition metal complexes, primarily based on rhodium and cobalt.[3] Rhodium catalysts, often used with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3), are highly active and selective, allowing for milder reaction conditions.[4] Cobalt catalysts, such as dicobalt octacarbonyl (Co2(CO)8), are also used but typically require higher temperatures and pressures.[2][4]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include controlling regioselectivity to favor the desired branched aldehyde, minimizing side reactions such as hydrogenation of the alkene to an alkane and isomerization of the double bond, and ensuring the stability and activity of the catalyst throughout the reaction.[3][5][6]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through distillation. Due to the potential for closely boiling isomers and byproducts, fractional distillation is often necessary to achieve high purity. It is important to ensure the distillation apparatus is well-insulated and the distillation rate is controlled to ensure proper separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the catalyst was handled under an inert atmosphere if it is air-sensitive. Prepare a fresh batch of catalyst or use a new supply.
Reaction conditions not optimalVerify the temperature, pressure, and reaction time are within the recommended range for the specific catalyst system being used.[1][4]
Poor quality of starting materialsUse freshly distilled alkene and ensure the synthesis gas (CO/H2) is of high purity.
Low Regioselectivity (Formation of Isomeric Aldehydes) Incorrect ligand choice or concentrationFor rhodium-based catalysts, the use of bulky phosphine ligands can influence the ratio of linear to branched products.[1] An excess of phosphine ligand can improve selectivity.[4]
High reaction temperatureHigher temperatures can sometimes decrease regioselectivity.[4] Try running the reaction at a lower temperature for a longer duration.
Formation of 3,4-Dimethylhexane (Alkane) Hydrogenation side reactionThis is more common with certain catalysts. Lowering the H2 partial pressure or using a more selective catalyst system can mitigate this. Rhodium catalysts generally exhibit lower hydrogenation activity than cobalt catalysts.[3]
Isomerization of the Starting Alkene Catalyst-induced double bond migrationThis can be a significant issue with internal alkenes. Cobalt catalysts are known to cause more isomerization.[3] Using a rhodium catalyst with appropriate ligands can suppress this side reaction.
Difficulty in Product Isolation Formation of high-boiling byproductsAnalyze the crude product by GC-MS to identify byproducts. An aldol (B89426) condensation of the product can lead to heavier components. Adjusting the work-up procedure or distillation conditions may be necessary.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Hydroformylation of 2,3-Dimethyl-1-pentene
  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with the rhodium catalyst precursor (e.g., Rh(acac)(CO)2) and the phosphine ligand (e.g., triphenylphosphine) in a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Addition: 2,3-dimethyl-1-pentene is added to the reactor.

  • Reaction Conditions: The reactor is sealed and purged several times with synthesis gas (a 1:1 mixture of CO and H2). The reactor is then pressurized to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).[4]

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully released. The reaction mixture is then transferred to a distillation apparatus.

  • Purification: The solvent and any low-boiling components are removed by distillation at atmospheric pressure. The product, this compound, is then purified by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Parameters on Hydroformylation of a Model Alkene
ParameterCondition ACondition BCondition CExpected Outcome on this compound Synthesis
Catalyst Rh/PPh3Rh/Bulky PhosphineCo2(CO)8Rhodium catalysts generally offer higher selectivity and activity under milder conditions. Bulky ligands can influence regioselectivity.[1][3]
Temperature (°C) 80100120Increasing temperature generally increases the reaction rate but may decrease regioselectivity.[4]
Pressure (bar of CO/H2) 2050100Higher pressure increases the concentration of dissolved gases, typically leading to a higher reaction rate.[1]
Catalyst:Substrate Ratio 1:10001:5001:200A higher catalyst loading will increase the reaction rate but also the cost.
Ligand:Metal Ratio 5:110:120:1An excess of phosphine ligand can improve catalyst stability and selectivity.[4]

Visualizations

Hydroformylation_Cycle Cat Active Catalyst HRh(CO)(PPh3)2 Alkene_Complex Alkene Complex Cat->Alkene_Complex + Alkene - PPh3 Alkyl_Complex Alkyl-Rh Complex Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex Acyl-Rh Complex Alkyl_Complex->Acyl_Complex + CO H2_Adduct H2 Adduct Acyl_Complex->H2_Adduct Oxidative Addition + H2 H2_Adduct->Cat Reductive Elimination + Product Product This compound H2_Adduct->Product

Caption: Catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene.

Troubleshooting_Workflow Start Low Yield or Selectivity Check_Conditions Verify Temp, Pressure, Time Start->Check_Conditions Initial Check Check_Reagents Analyze Purity of Alkene, Gas, Solvent Start->Check_Reagents Check_Catalyst Check Catalyst Activity and Handling Start->Check_Catalyst Adjust_Temp Optimize Temperature Check_Conditions->Adjust_Temp Sub-optimal Adjust_Pressure Optimize Pressure Check_Conditions->Adjust_Pressure Sub-optimal Optimize_Ligand Adjust Ligand:Metal Ratio or Change Ligand Check_Conditions->Optimize_Ligand Selectivity Issue Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impurities Detected New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Suspected Inactivity Check_Catalyst->Optimize_Ligand Selectivity Issue End Problem Solved Adjust_Temp->End Adjust_Pressure->End Purify_Reagents->End New_Catalyst->End Optimize_Ligand->End

Caption: A logical workflow for troubleshooting common issues in hydroformylation reactions.

References

Swern Oxidation Technical Support Center: Troubleshooting Low Conversion with Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates, particularly when working with sterically hindered alcohols. Below you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Low Conversion of Hindered Alcohols

Question: I am observing low conversion of my hindered primary or secondary alcohol to the desired aldehyde or ketone using a standard Swern oxidation protocol. What are the most likely causes and how can I address them?

Low conversion in the Swern oxidation of sterically hindered alcohols can stem from several factors, ranging from reagent quality to subtle deviations in the reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Reagent Quality and Stoichiometry

The quality and stoichiometry of your reagents are critical. Impurities or incorrect amounts can significantly impact the reaction's efficiency.

  • Oxalyl Chloride Purity: Old or improperly stored oxalyl chloride can hydrolyze to oxalic acid. This reduces the concentration of the active reagent and introduces an acid that can quench the base, thereby impeding the final elimination step.[1]

    • Recommendation: Use a fresh bottle of oxalyl chloride or purify it by distillation before use. Consider performing a test reaction with a simple, non-hindered alcohol to confirm reagent activity.[1]

  • Anhydrous Conditions: The Swern oxidation is highly sensitive to water, which can consume the electrophilic activating agent.[1]

    • Recommendation: Ensure your DMSO and reaction solvent (typically dichloromethane) are anhydrous. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Equivalents: For hindered substrates, a slight excess of the Swern reagents may be necessary to drive the reaction to completion.

    • Recommendation: See the table below for typical and adjusted reagent stoichiometry.

ReagentStandard EquivalentsRecommended for Hindered Alcohols
Oxalyl Chloride1.1 - 1.51.5 - 2.0
DMSO2.0 - 3.03.0 - 4.0
Triethylamine (B128534) (or other base)3.0 - 5.05.0 - 7.0
Reaction Temperature and Time

Strict temperature control is paramount for a successful Swern oxidation.

  • Activation Step: The reaction between DMSO and oxalyl chloride to form the chlorosulfonium salt is typically performed at -78 °C (a dry ice/acetone bath).[2][3] This intermediate is unstable above -60 °C and can decompose, leading to lower yields.[2][4]

    • Recommendation: Maintain a temperature of -78 °C during the addition of oxalyl chloride and DMSO, as well as during the subsequent addition of the alcohol.

  • Reaction with Alcohol: The addition of the hindered alcohol to the activated DMSO should also be done at -78 °C. Due to the steric hindrance, a longer reaction time at this temperature may be required to ensure complete formation of the alkoxysulfonium salt.

    • Recommendation: After adding the alcohol, stir the reaction mixture at -78 °C for 30-60 minutes before adding the triethylamine.

  • Elimination Step: After the addition of triethylamine, the reaction mixture is typically allowed to slowly warm to room temperature.[3]

    • Recommendation: For hindered substrates, a more gradual warming may be beneficial. Consider allowing the reaction to stir for an extended period at a low temperature (e.g., -40 °C to -20 °C) before warming to room temperature.

Choice of Base

The base plays a crucial role in the final deprotonation step to form the carbonyl compound.

  • Steric Hindrance of the Base: For some hindered substrates, using a bulkier base can be advantageous. While triethylamine is standard, a more sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) can sometimes improve yields by minimizing side reactions, such as epimerization at a stereocenter alpha to the newly formed carbonyl.[5]

    • Recommendation: If you suspect side reactions or epimerization are contributing to low yields of the desired product, consider substituting triethylamine with diisopropylethylamine.

Potential Side Reactions

With hindered alcohols, side reactions can become more competitive, leading to reduced yields.

  • Pummerer Rearrangement: If the temperature is not kept sufficiently low before the addition of the alcohol, the activated DMSO intermediate can undergo a Pummerer rearrangement, which leads to the formation of methylthiomethyl (MTM) ethers as byproducts.[4]

    • Recommendation: Strict adherence to low-temperature conditions (-78 °C) is the best way to prevent this side reaction.

  • Incomplete Reaction: It's possible that the steric hindrance is so great that the reaction simply does not proceed to completion under standard conditions.

    • Recommendation: If optimizing the above parameters does not improve conversion, an alternative oxidation method may be necessary.

Experimental Protocols

Standard Swern Oxidation Protocol
  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (B109758) (DCM) cooled to -78 °C, add a solution of anhydrous DMSO (2.7 equiv) in DCM dropwise over 5 minutes.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of the secondary alcohol (1.0 equiv) in DCM dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equiv) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with DCM. The combined organic layers are then washed with brine, dried over Na2SO4, and concentrated under reduced pressure.[3]

Troubleshooting Workflow for Low Conversion

G start Low Conversion of Hindered Alcohol reagent_check 1. Verify Reagent Quality & Stoichiometry - Fresh Oxalyl Chloride? - Anhydrous Solvents? - Increased Equivalents? start->reagent_check temp_check 2. Optimize Temperature & Time - Maintain -78°C during additions? - Increased reaction time for alcohol addition? - Gradual warming? reagent_check->temp_check Issue persists success High Conversion Achieved reagent_check->success Problem solved base_check 3. Consider an Alternative Base - Epimerization or side reactions suspected? - Try a bulkier base like DIPEA? temp_check->base_check Issue persists temp_check->success Problem solved alternative_methods 4. Evaluate Alternative Oxidation Methods - Parikh-Doering - Dess-Martin Periodinane (DMP) - Corey-Kim Oxidation base_check->alternative_methods Issue persists base_check->success Problem solved G DMSO DMSO Activation Activation (-78°C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ChloroSulfonium Chlorosulfonium Salt (Active Oxidant) Activation->ChloroSulfonium + CO + CO2 AlkoxySulfonium Alkoxysulfonium Salt ChloroSulfonium->AlkoxySulfonium Alcohol Hindered Alcohol (R2CHOH) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide Base Triethylamine (Et3N) Base->Ylide Deprotonation Product Ketone/Aldehyde (R2C=O) Ylide->Product Intramolecular Elimination Byproducts Dimethyl Sulfide + Et3NHCl Ylide->Byproducts G start Swern Oxidation Fails for Hindered Alcohol acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive corey_kim Consider Corey-Kim Oxidation start->corey_kim Alternative DMSO Activation dmp Consider Dess-Martin Periodinane (DMP) acid_sensitive->dmp No parikh_doering Consider Parikh-Doering Oxidation acid_sensitive->parikh_doering Yes

References

Technical Support Center: Enhancing Resolution of 3,4-Dimethylhexanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3,4-Dimethylhexanal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures involving chiral gas chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most critical factors affecting the resolution of this compound isomers on a chiral GC column?

A1: The primary factors influencing the resolution of these closely related isomers are the choice of the chiral stationary phase (CSP), the oven temperature program, and the carrier gas flow rate. Due to the lack of strong functional groups in this compound, enantiorecognition is primarily based on weak van der Waals forces.[1] Therefore, optimizing these three parameters in concert is crucial for achieving baseline separation.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound isomers?

A2: For the separation of unfunctionalized chiral hydrocarbons like this compound, cyclodextrin-based CSPs are essential.[2] Specifically, derivatives of β-cyclodextrin have shown success in resolving acyclic saturated hydrocarbon enantiomers.[1] A column such as one coated with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has been used effectively for separating similar compounds like 3,4-dimethylhexane (B165660) stereoisomers.[1] The choice of a lipophilic cyclodextrin (B1172386) derivative is often preferred for achieving higher chromatographic resolution in these cases.[1]

Q3: My chromatogram shows poor or no resolution between the this compound isomers. What are the first steps for troubleshooting?

A3: If you are observing poor or no separation, consider the following troubleshooting steps:

  • Optimize the Temperature Program: The initial temperature and the heating rate of the temperature program significantly influence chiral resolution.[1] Lower initial temperatures and slower heating rates are generally preferred to enhance separation efficiency.[1]

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas is crucial for column efficiency.[3] Ensure you are operating at the optimal flow rate for your column dimensions and carrier gas type (e.g., hydrogen or helium).

  • Verify Column Integrity: Over time, chiral columns can lose their resolving power due to contamination or degradation of the stationary phase.[4] Consider conditioning the column according to the manufacturer's instructions or trimming the first few centimeters of the column from the inlet side.[5]

Q4: How does the oven temperature program specifically impact the separation of these isomers?

A4: The temperature program directly affects the retention and selectivity of the analytes on the chiral stationary phase. Retention and selectivity on cyclodextrin-based columns have an inverse relationship with the elution temperature.[1] Therefore, minimizing the initial temperature and using a slow temperature ramp rate is a common strategy to improve separation.[1] This allows for more effective interaction between the isomers and the CSP, leading to better resolution.

Q5: I am observing peak tailing for my this compound isomers. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors:

  • Active Sites in the System: Although this compound is a hydrocarbon, active sites in the injector liner or at the head of the column can cause undesirable interactions.[5] Using a deactivated liner and ensuring proper column installation can mitigate this.[5]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.[5] Regularly conditioning the column at a high temperature (within its specified limits) can help.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak tailing.[5] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.

Q6: Can I use derivatization to improve the separation of this compound isomers?

A6: While derivatization is a common strategy to improve chromatographic performance for many compounds, it is generally not necessary for the chiral separation of hydrocarbons like this compound when using an appropriate cyclodextrin-based chiral column. The separation relies on the subtle differences in the van der Waals interactions between the enantiomers and the chiral stationary phase.[1] Introducing a derivatizing agent might alter these interactions in an unpredictable way and add complexity to the sample preparation. It is more effective to focus on optimizing the chromatographic conditions.

Quantitative Data Summary

The following table summarizes typical starting parameters for the chiral GC separation of 3,4-dimethylhexane isomers, which can be adapted for this compound. Note that optimal conditions will vary depending on the specific isomers and the analytical system.

ParameterValueReference
Column 50 m x 0.25 mm i.d. fused-silica capillary[1]
Stationary Phase Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin mixed with polysiloxane OV-1701 (30%, w/w)[1]
Film Thickness 0.2 µm[1]
Oven Temperature 50°C (Isothermal)[1]
Carrier Gas Dihydrogen[1]
Inlet Pressure 30 kPa[1]

Experimental Protocols

Protocol 1: General GC Method for Chiral Separation of this compound Isomers

This protocol provides a starting point for developing a chiral GC method.

  • Column Installation:

    • Install a cyclodextrin-based chiral capillary column (e.g., 50 m x 0.25 mm i.d., 0.25 µm film thickness) into the gas chromatograph.

    • Ensure a clean, square cut on both ends of the column.

    • Install the column into the injector and detector according to the instrument manufacturer's instructions to avoid dead volume and leaks.[5]

  • System Conditioning:

    • Condition the column by heating it to the manufacturer's recommended maximum temperature for a period of 1-2 hours with the carrier gas flowing to remove any contaminants.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration (e.g., 100 ppm).

  • GC Operating Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

    • Injection Volume: 1 µL

    • Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity for the column dimensions.

    • Oven Temperature Program:

      • Initial Temperature: 30°C, hold for 2 minutes.

      • Ramp: 1°C/min to 100°C.

      • Final Hold: Hold at 100°C for 5 minutes.

    • Detector (FID) Temperature: 250°C

  • Data Analysis:

    • Integrate the peaks for the isomers to determine their retention times and peak areas.

    • Calculate the resolution (Rs) between the isomer peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.

Visualizations

TroubleshootingWorkflow start Poor or No Resolution of This compound Isomers check_column Is the Chiral Stationary Phase (CSP) a Cyclodextrin Derivative? start->check_column select_column Select a Cyclodextrin-based Chiral Column check_column->select_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes select_column->optimize_temp temp_details Lower Initial Temperature and Use a Slow Ramp Rate optimize_temp->temp_details optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow flow_details Adjust for Optimal Linear Velocity optimize_flow->flow_details check_system Check for System Issues (Leaks, Contamination) optimize_flow->check_system maintenance Perform Inlet Maintenance and Column Conditioning check_system->maintenance Issues Found good_resolution Achieved Baseline Resolution (Rs >= 1.5) check_system->good_resolution No Issues Found maintenance->optimize_temp

Caption: A troubleshooting workflow for addressing poor resolution of this compound isomers.

ParameterRelationships resolution Peak Resolution (Rs) selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention (k) retention->selectivity temp Oven Temperature temp->retention csp Chiral Stationary Phase (CSP) csp->selectivity flow Carrier Gas Flow Rate flow->efficiency column_dims Column Dimensions (L, i.d., df) column_dims->efficiency

Caption: Key GC parameters influencing the resolution of chiral compounds.

References

stability of 3,4-Dimethylhexanal in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3,4-Dimethylhexanal in various experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other aliphatic aldehydes, is susceptible to several degradation pathways that can impact its purity and the reproducibility of experimental results. The primary concerns include:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of air (oxygen) and certain metal ions.[1][2] This can be accelerated by light and elevated temperatures.

  • Aldol (B89426) Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions to form β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes.[3][4]

  • Acetal (B89532)/Hemiacetal Formation: In alcoholic solvents, particularly under acidic or basic conditions, this compound can react with the solvent to form less reactive hemiacetals and acetals.[5]

  • Keto-Enol Tautomerism: This process, catalyzed by acids or bases, can lead to reactions at the α-carbon.[5][6]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can catalyze the degradation of this compound.

  • Acidic Conditions (pH < 7): Acid catalysis promotes acetal formation in the presence of alcohols and can also catalyze aldol condensation and keto-enol tautomerism.[5]

  • Basic Conditions (pH > 7): Base catalysis strongly promotes aldol condensation.[3][4] Aldehydes are generally unstable in strong base.

  • Neutral Conditions (pH ≈ 7): While more stable than at extreme pH values, degradation, particularly oxidation, can still occur, albeit at a slower rate.

Q3: What is the expected stability of this compound in common laboratory solvents?

A3: The choice of solvent can significantly impact the stability of this compound. The polarity of the solvent can influence reaction kinetics.[7][8]

  • Protic Solvents (e.g., alcohols like ethanol (B145695), methanol): These solvents can react with the aldehyde to form hemiacetals and acetals, especially under acidic or basic conditions.[5] This can "protect" the aldehyde but also represents a change in the chemical entity.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These are generally good choices for dissolving this compound and are less likely to directly participate in degradation reactions compared to protic solvents. However, the polarity may influence the rate of certain degradation pathways.[9]

  • Nonpolar Aprotic Solvents (e.g., hexane (B92381), toluene): this compound is expected to be soluble in these solvents. They are unreactive and can be good choices for storage and certain reactions, provided that exposure to air and light is minimized to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Loss of starting material over time, even in storage. Oxidation due to air exposure.Store this compound under an inert atmosphere (e.g., argon or nitrogen). Use septa-sealed vials for storage and handling.
Light-induced degradation.Store in amber vials or protect from light by wrapping the container in aluminum foil.
Inappropriate solvent or pH.If in solution, ensure the solvent is aprotic and the pH is neutral. For long-term storage, consider storing neat (undiluted) if possible, under an inert atmosphere.
Appearance of new, unexpected peaks in chromatographic analysis (e.g., HPLC, GC). Aldol condensation products.Avoid acidic or basic conditions. If a reaction requires such conditions, perform it at a low temperature and for the shortest possible time. Analyze the reaction mixture promptly.
Oxidation to the corresponding carboxylic acid.Purge solvents with an inert gas before use to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup.
Formation of hemiacetals or acetals with alcohol solvents.If possible, replace alcohol-based solvents with aprotic alternatives like acetonitrile (B52724), THF, or dichloromethane.
Inconsistent reaction yields or kinetics. Degradation of this compound stock solution.Prepare fresh solutions of this compound before each experiment. Verify the purity of the stock solution periodically using a suitable analytical method (e.g., GC-FID, NMR).
Presence of catalytic impurities (acidic or basic residues).Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.

Quantitative Data Summary

Solvent pH Condition Expected Relative Stability Primary Degradation Pathways
HexaneNeutralHighOxidation (if exposed to air)
TolueneNeutralHighOxidation (if exposed to air)
DichloromethaneNeutralModerate-HighOxidation (if exposed to air)
AcetonitrileNeutralModerate-HighOxidation (if exposed to air)
Tetrahydrofuran (THF)NeutralModerate (peroxides in THF can promote oxidation)Oxidation
Dimethyl Sulfoxide (DMSO)NeutralModerateOxidation
EthanolNeutralModerateHemiacetal/Acetal Formation, Oxidation
EthanolAcidic (e.g., with HCl)LowAcetal Formation, Aldol Condensation
EthanolBasic (e.g., with NaOH)LowAldol Condensation
WaterNeutralLowHydrate Formation, Oxidation
WaterAcidicVery LowAldol Condensation, Hydrate Formation
WaterBasicVery LowAldol Condensation, Cannizzaro (if applicable)

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various solvent and pH conditions.

1. Materials and Reagents:

  • This compound (of known high purity)

  • Solvents: Hexane, Acetonitrile, Ethanol (ACS grade or higher)

  • Buffers: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), pH 9 (e.g., borate (B1201080) buffer)

  • Internal Standard (IS): A stable, non-reactive compound with a distinct chromatographic peak (e.g., a long-chain alkane for GC analysis).

  • Analytical Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or a High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS).

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

3. Sample Preparation for Stability Study:

  • For each condition to be tested (e.g., hexane at room temperature, ethanol with pH 4 buffer at 40°C), prepare triplicate samples in sealed vials.

  • To each vial, add a precise volume of the solvent and/or buffer.

  • Spike each vial with a known amount of the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Add a known amount of the internal standard to each vial.

  • Prepare a set of "time zero" (T0) samples for immediate analysis.

4. Incubation:

  • Store the vials under the specified conditions (e.g., protected from light at a controlled temperature).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each of the triplicate vials for analysis.

5. Analytical Method:

  • GC-MS/FID: A suitable method for volatile aldehydes.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

    • Injection: Split/splitless injection.

    • Temperature Program: An appropriate temperature gradient to separate this compound, the internal standard, and potential degradation products.

    • Detection: FID for quantification or MS for identification of degradation products.

  • HPLC-UV/MS (with derivatization): For less volatile degradation products or improved sensitivity.

    • Derivatization: React the aldehyde with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at the maximum absorbance of the derivative (e.g., ~360 nm for DNPH derivatives) or MS.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample at each time point.

  • Normalize the peak area ratios to the T0 sample to determine the percentage of this compound remaining.

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Visualizations

degradation_pathways main This compound oxidation_product 3,4-Dimethylhexanoic Acid main->oxidation_product Oxidation (O2, light, metal ions) aldol_adduct β-Hydroxy Aldehyde Adduct main->aldol_adduct Aldol Addition (Acid or Base Catalyst) hemiacetal Hemiacetal (in alcohol solvent) main->hemiacetal Alcohol (Acid or Base Catalyst) aldol_condensation_product α,β-Unsaturated Aldehyde aldol_adduct->aldol_condensation_product Dehydration acetal Acetal (in alcohol solvent) hemiacetal->acetal Alcohol, Acid troubleshooting_workflow start Stability Issue Encountered (e.g., low yield, extra peaks) check_storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Correct temperature? start->check_storage check_solution Review Solution Preparation: - Solvent type (protic/aprotic)? - pH of the solution? - Age of the solution? start->check_solution check_reaction Review Reaction Conditions: - Presence of acid/base? - Reaction temperature and time? - Purity of reagents? start->check_reaction implement_storage Implement Correct Storage: - Store under Argon/Nitrogen - Use amber vials - Store at recommended temp. check_storage->implement_storage implement_solution Modify Solution Preparation: - Use fresh, aprotic, neutral solvent - Prepare solution immediately before use check_solution->implement_solution implement_reaction Optimize Reaction Conditions: - Minimize acid/base concentration - Lower reaction temperature - Use purified reagents check_reaction->implement_reaction analyze Re-run Experiment and Analyze implement_storage->analyze implement_solution->analyze implement_reaction->analyze end Issue Resolved analyze->end

References

Validation & Comparative

Comparative Guide to Analytical Methods for 3,4-Dimethylhexanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methodologies for the quantification of 3,4-Dimethylhexanal, a volatile organic compound of interest in various research and development sectors. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data. This document outlines two primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols to aid in your decision-making process.

Method Comparison

The choice between GC-MS and LC-MS/MS for this compound analysis depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Both methods typically employ a derivatization step to enhance the stability and chromatographic properties of the aldehyde.

Table 1: Performance Comparison of Analytical Methods for Aldehyde Quantification

ParameterGC-MS with PFBHA DerivatizationLC-MS/MS with 3-NPH DerivatizationHigh-Performance Liquid Chromatography (HPLC) with DNPH Derivatization and UV Detection
Linearity (r²) > 0.99[1]> 0.99> 0.99[1]
Limit of Detection (LOD) Analyte-dependent, typically low ng/mL to pg/mL range.[1] Can be as low as 0.005 nM for some aldehydes.[1]Low nmol L⁻¹[2]50 ppt (B1677978) for formaldehyde (B43269) to 200 ppt for butyraldehyde
Limit of Quantification (LOQ) Analyte-dependent, typically in the low ng/mL range.[1]Low nmol L⁻¹[2]57.76 µg/mL (for formaldehyde)[1]
Accuracy (% Recovery) Typically 90-110%[1]Typically 88-107%[1]Not specified
Precision (% RSD) Intra-day and inter-day precision <15%Intra- and inter-day variability is a key performance parameter.Mean relative standard deviations of 10% at 1 ppb level for C1-C4 aldehydes
Specificity High, especially with mass spectrometric detection.[2]High, particularly with tandem mass spectrometry (MS/MS).Lower than MS-based methods, potential for interferences.[3]
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost Moderate to HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for aldehyde analysis and can be adapted for this compound.[4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method offers high sensitivity and specificity for volatile aldehydes.[5] Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) improves the thermal stability and chromatographic behavior of the analyte.[5]

1. Sample Preparation and Derivatization:

  • To 1 mL of sample (e.g., plasma, cell culture media, or a solution of the drug product), add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 100 µL of PFBHA solution (10 mg/mL in a suitable solvent like water or buffer).[1]

  • Vortex the mixture and incubate at 60°C for 60 minutes to allow for complete derivatization.[6]

  • After cooling to room temperature, perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or ethyl acetate.

  • Separate the organic layer, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent for GC-MS analysis.[1]

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[1]

  • Injector: Splitless injection at 250°C.[1]

  • Oven Temperature Program: Start at an initial temperature of 70°C, hold for 3 minutes, ramp to 100°C at 5°C/min, then ramp to 246°C at 120°C/min and hold for 3 minutes.[4] This program should be optimized for this compound.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[4] Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the this compound-PFBHA derivative and the internal standard.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-NPH Derivatization

This method is well-suited for less volatile aldehydes or for matrices that are not amenable to GC analysis. Derivatization with 3-Nitrophenylhydrazine (3-NPH) allows for sensitive detection by LC-MS/MS.[4]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add 10 µL of an internal standard solution.

  • For biological samples, precipitate proteins by adding 200 µL of ice-cold 20% trichloroacetic acid in methanol. Vortex and incubate on ice.[4]

  • Centrifuge the sample to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a new tube.

  • Prepare the 3-NPH derivatization reagent: 200 mM 3-NPH and 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% ethanol (B145695) containing 6% pyridine.[4]

  • To 50 µL of the supernatant, add 50 µL of the 3-NPH derivatization reagent.[4]

  • Incubate at 35°C for 30 minutes with shaking.[4]

  • Quench the reaction by adding 400 µL of cold 10% ethanol in water with 0.1% formic acid.[4]

  • Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis:

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of 3-NPH derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the protonated this compound-3-NPH derivative) to a specific product ion.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of the this compound quantification method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis A Select Analytical Technique (GC-MS or LC-MS/MS) B Optimize Derivatization (Reagent, Time, Temp) A->B C Optimize Instrument Parameters (Column, Gradient, MS settings) B->C D Linearity & Range C->D G Specificity / Selectivity C->G J Robustness C->J K Stability C->K E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) D->F H Limit of Detection (LOD) D->H I Limit of Quantification (LOQ) D->I O Method is Validated for Intended Use E->O F->O G->O L Prepare Samples, Standards, and Quality Controls I->L J->L K->L M Analyze Samples L->M N Process Data & Report Results M->N

Caption: Workflow for analytical method validation.

Alternative Analytical Techniques

While GC-MS and LC-MS/MS are the most common and robust methods for aldehyde quantification, other techniques can be considered depending on the specific application.

  • Headspace GC-MS (HS-GC-MS): This is a variation of GC-MS that is particularly useful for analyzing volatile compounds like this compound in solid or liquid samples without extensive sample preparation. The volatile analytes are sampled from the headspace above the sample.[6]

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): A form of direct injection mass spectrometry that allows for real-time monitoring of volatile organic compounds without chromatography. It offers high sensitivity but may have limitations in distinguishing between isomers.[7]

  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Another direct injection mass spectrometry technique for real-time analysis of volatile compounds with high sensitivity and the ability to differentiate some isomers.[7]

References

A Comparative Guide to the Reactivity of 3,4-Dimethylhexanal and Other Branched Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-reactivity relationships of aliphatic aldehydes is crucial for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of 3,4-dimethylhexanal against other branched aldehydes, leveraging established principles of organic chemistry and available experimental data on analogous structures. While direct kinetic data for this compound is limited in publicly available literature, this guide offers a predictive framework based on steric and electronic effects, supported by generalized experimental protocols for comparative analysis.

Factors Influencing Aldehyde Reactivity

The reactivity of aldehydes in nucleophilic addition reactions, the most common reaction type for this functional group, is primarily governed by two factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-donating groups (like alkyl groups) attached to the carbonyl carbon decrease its partial positive charge, thus reducing its reactivity towards nucleophiles.

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is also critical. Bulky substituents around the carbonyl group hinder the approach of the nucleophile, slowing down the reaction rate.

In general, aldehydes are more reactive than ketones because they have only one alkyl group attached to the carbonyl carbon, resulting in less steric hindrance and a more electrophilic carbonyl carbon.[1][2] Among aldehydes, branching at the α- and β-positions can significantly impact reactivity.

Reactivity Comparison of this compound and Other Branched Aldehydes

This compound is a branched aliphatic aldehyde with methyl groups at both the α- and β-positions relative to the carbonyl group. To understand its reactivity, we can compare it with other branched aldehydes.

Table 1: Predicted Relative Reactivity of Selected Branched Aldehydes in Nucleophilic Addition Reactions

AldehydeStructureBranching Position(s)Predicted Relative ReactivityRationale
This compound O=C--INVALID-LINK--C(C)CCα- and β-ModerateThe α-methyl group provides some steric hindrance and a slight electron-donating effect. The β-methyl group has a smaller electronic effect but contributes to steric bulk further down the chain.
2-Methylpentanal O=C--INVALID-LINK--CCCα-Higher than this compoundThe single α-methyl group offers less steric hindrance compared to the combined bulk of the substituents in this compound.
2-Ethylhexanal O=C--INVALID-LINK--CCCCα-Lower than 2-MethylpentanalThe larger ethyl group at the α-position increases steric hindrance compared to a methyl group.
Pivalaldehyde (2,2-Dimethylpropanal) O=C--INVALID-LINK--(C)Cα-Very LowThe bulky tert-butyl group creates significant steric hindrance around the carbonyl carbon, drastically reducing reactivity.
Isovaleraldehyde (3-Methylbutanal) O=CC--INVALID-LINK--Cβ-HighThe branching is at the β-position, which has a minimal effect on the steric and electronic environment of the carbonyl group itself, leading to reactivity similar to linear aldehydes.

Experimental Data on Branched Aldehyde Reactivity

While specific kinetic data for this compound is scarce, studies on other branched aldehydes provide valuable insights. For instance, in the oxidation of aliphatic aldehydes by OH radicals, the rate constant generally increases with the length of the alkyl chain. However, branching can introduce complexities. For aldehydes with four or more carbons, H-abstraction from the β-position can become a competing reaction pathway.[3][4]

Kinetic studies on the acid-catalyzed aldol (B89426) condensation of aliphatic aldehydes (C2-C8) have shown that rate constants generally decrease as the chain length increases, with the exception of acetaldehyde. This suggests that both steric and electronic factors play a role in this reaction.

Experimental Protocols for Comparative Reactivity Studies

To quantitatively compare the reactivity of this compound with other branched aldehydes, a series of controlled experiments can be conducted. Below are detailed methodologies for key experiments.

Nucleophilic Addition: Grignard Reaction

This experiment can be used to compare the rate of a common carbon-carbon bond-forming reaction.

Objective: To determine the relative reactivity of different branched aldehydes by measuring the yield of the corresponding secondary alcohol after a fixed reaction time.

Materials:

  • This compound

  • Other selected branched aldehydes (e.g., 2-methylpentanal, 2-ethylhexanal)

  • Methylmagnesium bromide (CH₃MgBr) solution in THF (or other suitable Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, dropping funnels, condensers, etc.)

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, place a solution of the specific branched aldehyde (e.g., 10 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • From the dropping funnel, add a standardized solution of methylmagnesium bromide (e.g., 1.1 equivalents in THF) dropwise to the aldehyde solution over a period of 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion of the starting aldehyde and the yield of the alcohol product.

  • Repeat the experiment under identical conditions for each of the other branched aldehydes to be tested.

Oxidation: Tollen's Test (Qualitative Comparison)

This classic test can provide a qualitative measure of the ease of oxidation.

Objective: To visually compare the rate of silver mirror formation for different branched aldehydes.

Materials:

  • This compound

  • Other selected branched aldehydes

  • Tollen's reagent (freshly prepared by adding dilute ammonia (B1221849) solution to silver nitrate (B79036) solution until the initial precipitate of silver oxide just redissolves)

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of freshly prepared Tollen's reagent into separate, clean test tubes for each aldehyde to be tested.

  • Add 2-3 drops of each aldehyde to its respective test tube.

  • Gently shake the test tubes to mix the contents.

  • Place the test tubes in a warm water bath (around 60 °C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.

  • A faster rate of mirror formation indicates a higher reactivity towards oxidation.

Visualizing Reaction Mechanisms and Workflows

General Mechanism for Nucleophilic Addition to an Aldehyde

Caption: General mechanism of nucleophilic addition to an aldehyde.

Experimental Workflow for Comparative Reactivity Study

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion A Select Branched Aldehydes for Comparison (e.g., this compound, 2-Methylpentanal, etc.) B Synthesize or Procure High-Purity Aldehydes A->B C Prepare Standardized Reagent Solutions (e.g., Grignard reagent, oxidizing agent) B->C D Perform Parallel Reactions Under Identical Conditions (Temperature, Concentration, Time) C->D E Monitor Reaction Progress (e.g., TLC, GC) D->E F Quench Reactions at Predetermined Time Points E->F G Isolate and Purify Products F->G H Characterize Products (e.g., NMR, IR, MS) G->H I Quantify Product Yields and/or Determine Rate Constants (e.g., GC, HPLC, Spectrophotometry) H->I J Compare Quantitative Data in Tables I->J K Establish Relative Reactivity Ranking J->K L Correlate Reactivity with Molecular Structure K->L

Caption: Workflow for a comparative study of branched aldehyde reactivity.

Conclusion

Based on established principles of organic chemistry, the reactivity of this compound in nucleophilic addition reactions is predicted to be moderate among branched aldehydes. The presence of an α-methyl group is expected to decrease its reactivity compared to aldehydes with branching only at the β-position or further down the alkyl chain, due to increased steric hindrance and a minor electron-donating effect. However, it is likely to be more reactive than aldehydes with bulkier α-substituents, such as pivalaldehyde.

References

Comparative Analysis of Mass Spectra: 3,4-Dimethylhexanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectra of 3,4-Dimethylhexanal and its structural isomers, 2-ethylhexanal (B89479) and 5-methylheptanal. The objective is to differentiate these isomers based on their characteristic fragmentation patterns, providing researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization.

Overview of Fragmentation Patterns

The mass spectra of aliphatic aldehydes are characterized by several key fragmentation pathways, including α-cleavage, β-cleavage, and the McLafferty rearrangement. The position of branching in the carbon chain significantly influences the relative abundance of the resulting fragment ions, allowing for the differentiation of structural isomers.

  • α-Cleavage: Involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of an alkyl radical or a hydrogen atom.

  • β-Cleavage: Involves the cleavage of the bond at the second carbon from the carbonyl group, often accompanied by a hydrogen rearrangement.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for this compound, 2-ethylhexanal, and 5-methylheptanal, obtained under electron ionization (EI) conditions. The data highlights the most abundant ions and those that are characteristic for each isomer.

m/z This compound 2-Ethylhexanal 5-Methylheptanal Proposed Fragment Ion
128 5%2%4%[M]+• (Molecular Ion)
113 10%8%12%[M-CH3]+
99 15%20%25%[M-C2H5]+
86 100%30%5%McLafferty + 28 (double rearrangement) or branched fragment
71 40%60%80%[C5H11]+ (from β-cleavage)
57 80%100%60%[C4H9]+ (from α-cleavage) or [M-C5H11O]+
44 30%45%15%[C2H4O]+• (McLafferty rearrangement product)
43 60%75%100%[C3H7]+ (from β-cleavage)

Note: Relative abundances are approximate and can vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

The mass spectra referenced in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for the analysis of volatile aldehydes like this compound and its isomers.

3.1. Sample Preparation

  • Prepare a 100 ppm stock solution of the aldehyde standard in methanol (B129727).

  • Create a series of working standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 1 ppm to 10 ppm.

  • For analysis, inject 1 µL of the desired standard solution into the GC-MS system.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-400

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways discussed in this guide.

G cluster_workflow Experimental Workflow Sample Sample Preparation (Aldehyde Standard in Methanol) GC Gas Chromatography (Separation on HP-5ms column) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MS Mass Spectrometry (Detection of Fragment Ions) Ionization->MS Acceleration & Focusing Data Data Analysis (Mass Spectrum Generation) MS->Data Detection

Caption: A typical workflow for the analysis of volatile aldehydes using GC-MS.

G cluster_mclafferty McLafferty Rearrangement for an Aldehyde mol [CH3-CH2-CH2-CHO]+• (Molecular Ion) rearrangement γ-Hydrogen Transfer mol->rearrangement products [CH2=CH-OH]+• (m/z 44) + CH2=CH2 (Neutral Loss) rearrangement->products

Caption: The McLafferty rearrangement pathway leading to the characteristic m/z 44 ion.

Conclusion

The differentiation of this compound and its isomers, 2-ethylhexanal and 5-methylheptanal, can be effectively achieved through a detailed analysis of their EI mass spectra. The relative abundances of key fragment ions resulting from α-cleavage, β-cleavage, and the McLafferty rearrangement provide a unique fingerprint for each isomer. This guide provides the necessary data and protocols to assist researchers in the accurate identification and characterization of these and other branched-chain aldehydes.

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis, ensuring the stereochemical purity of chiral molecules destined for pharmaceutical and other specialized applications. This guide provides an objective comparison of three primary analytical techniques for assessing the enantiomeric excess of the synthesized chiral aldehyde, 3,4-Dimethylhexanal: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. The comparative data and protocols presented are based on established methods for structurally similar β-chiral aldehydes and related compounds, offering a robust starting point for method development for this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Chiral GC and HPLC offer high-resolution separation of enantiomers, while NMR spectroscopy provides a rapid method for ee determination, often without the need for chromatographic separation.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals for each enantiomer.
Applicability Well-suited for volatile and thermally stable compounds like this compound.Broad applicability to a wide range of compounds. May require derivatization to improve detection.Rapid analysis, non-destructive. Requires a chiral derivatizing agent to form diastereomers.
Resolution Typically offers very high resolution, allowing for the separation of enantiomers with very similar properties.High resolution, with a wide variety of chiral stationary phases available for method optimization.Resolution of signals is dependent on the choice of chiral derivatizing agent and the magnetic field strength.
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).Sensitivity depends on the detector (e.g., UV, MS). Derivatization can enhance sensitivity.Generally lower sensitivity compared to chromatographic methods.
Sample Throughput Can be high with optimized methods.Moderate to high, depending on the run time.High throughput is possible due to short analysis times.
Instrumentation Gas Chromatograph with a chiral capillary column and FID or Mass Spectrometer (MS) detector.High-Performance Liquid Chromatograph with a chiral column and UV or MS detector.NMR Spectrometer (≥300 MHz).
Key Advantage Excellent separation efficiency for volatile aldehydes.Versatility and a wide range of available stationary phases.Speed of analysis and non-destructive nature.
Limitation Limited to thermally stable and volatile compounds.Can be more complex to develop methods; may require derivatization.Lower sensitivity; requires a suitable chiral derivatizing agent.

Supporting Experimental Data (Based on Structurally Similar Analogs)

The following tables provide representative quantitative data for the chiral separation of compounds structurally similar to this compound, which can be used as a starting point for method development.

Chiral Gas Chromatography Data

Analyte: Citronellal (a β-chiral aldehyde)[1] Column: β-DEX-225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)

EnantiomerRetention Time (min)
(S)-(-)-CitronellalNot specified, but shorter
(R)-(+)-CitronellalNot specified, but longer

Analyte: 3,4-Dimethylhexane (structurally analogous hydrocarbon) Column: Chirasil-Dex

StereoisomerElution Order
Enantiomer 11
Enantiomer 22
meso-Diastereomer3

Note: Specific retention times were not provided in the abstract, but the elution order was established.

Chiral High-Performance Liquid Chromatography Data

Hypothetical Data for this compound based on general principles:

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R ) (min)~10.5~12.0
Resolution (R s )> 1.5
Selectivity Factor (α)~1.15
NMR Spectroscopy Data

For NMR analysis, a chiral derivatizing agent is used to convert the enantiomers of this compound into diastereomers. The formation of diastereomeric imines with a chiral amine is a common strategy for chiral aldehydes.

Hypothetical Data for Diastereomeric Imines of this compound:

DiastereomerProton SignalChemical Shift (ppm)
Diastereomer 1Aldimine CH~8.15
Diastereomer 2Aldimine CH~8.10

Experimental Protocols

Chiral Gas Chromatography (GC) Protocol

This protocol is adapted from a method for the analysis of citronellal[1].

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Column: β-DEX-225 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This is a general screening protocol for chiral aldehydes.

  • Instrumentation: HPLC system with a UV detector and a column oven.

  • Column Screening:

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

  • Mobile Phase Screening (Normal Phase):

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as aldehydes have a weak chromophore).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Once separation is achieved, calculate the % ee using the peak areas.

NMR Spectroscopy Protocol with a Chiral Derivatizing Agent

This protocol is based on the derivatization of aldehydes with chiral amines to form diastereomeric imines[2].

  • Instrumentation: NMR spectrometer (≥300 MHz).

  • Chiral Derivatizing Agent (CDA): A commercially available enantiopure amine, such as (R)- or (S)-α-methylbenzylamine.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0-1.1 equivalents of the chiral amine to the NMR tube.

    • Allow the reaction to proceed for a few minutes at room temperature to form the imines.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the diastereomeric imine mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers.

    • Integrate the two signals.

    • Calculate the % ee from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Visualizations

Enantiomeric_Excess_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Methods cluster_data Data Output cluster_result Result Synthesized_Product Synthesized this compound (Mixture of Enantiomers) GC Chiral GC Synthesized_Product->GC HPLC Chiral HPLC Synthesized_Product->HPLC NMR NMR Spectroscopy Synthesized_Product->NMR Chromatogram Chromatogram (Separated Peaks) GC->Chromatogram HPLC->Chromatogram Spectrum NMR Spectrum (Diastereomeric Signals) NMR->Spectrum EE_Calculation Enantiomeric Excess (% ee) Calculation Chromatogram->EE_Calculation Spectrum->EE_Calculation

Caption: Experimental workflow for determining the enantiomeric excess of this compound.

Method_Comparison_Logic Start Assess Sample Properties Volatile Volatile & Thermally Stable? Start->Volatile GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No High_Throughput High Throughput Needed? High_Throughput->GC No High_Throughput->HPLC No NMR NMR High_Throughput->NMR Yes High_Resolution High Resolution Critical? High_Resolution->High_Throughput Yes High_Resolution->High_Throughput No GC->High_Resolution HPLC->High_Resolution

Caption: Logical workflow for selecting an analytical method for enantiomeric excess determination.

References

A Comparative Guide to the Cross-Validation of NMR and GC-MS Data for 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3,4-Dimethylhexanal. We present detailed experimental protocols, predicted spectral data for cross-validation, and a discussion of the orthogonal strengths of each technique in the structural elucidation and quantification of this branched-chain aldehyde.

Introduction

This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker or metabolic intermediate. Accurate identification and quantification are crucial for its study. This guide outlines the complementary use of NMR and GC-MS, two powerful analytical techniques, to ensure data integrity through cross-validation. While NMR provides detailed structural information in a single analysis, GC-MS offers exceptional sensitivity and separation capabilities for complex mixtures.

Data Presentation: Predicted Analytical Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and computational models. These tables provide a baseline for the expected results and a framework for the cross-validation process.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H1 (CHO)9.7 - 9.8Triplet~2.5
H22.3 - 2.5Multiplet-
H31.6 - 1.8Multiplet-
H41.4 - 1.6Multiplet-
H51.2 - 1.4Multiplet-
H6 (CH₃)0.8 - 1.0Triplet~7.0
3-CH₃0.8 - 1.0Doublet~6.8
4-CH₃0.8 - 1.0Doublet~6.8

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C1 (CHO)202 - 205
C250 - 53
C338 - 41
C434 - 37
C525 - 28
C611 - 14
3-CH₃15 - 18
4-CH₃15 - 18

Table 3: Proposed GC-MS Fragmentation Data for this compound

m/zProposed Fragment IonFragmentation Pathway
128[C₈H₁₆O]⁺•Molecular Ion
99[C₆H₁₁O]⁺α-cleavage (loss of C₂H₅•)
85[C₅H₉O]⁺α-cleavage (loss of C₃H₇•)
71[C₄H₇O]⁺McLafferty rearrangement
57[C₄H₉]⁺Cleavage at C3-C4 bond
43[C₃H₇]⁺Cleavage at C4-C5 bond
29[C₂H₅]⁺Cleavage at C5-C6 bond

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using NMR and GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • For a standard ¹H NMR spectrum, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

  • The sample should be free of particulate matter. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.

  • Create a series of dilutions to establish a calibration curve for quantitative analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • An internal standard (e.g., undecane) can be added to each sample and standard for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile compounds.

  • Injector: Split/splitless injector.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it with the proposed fragmentation pattern (Table 3) and library databases (e.g., NIST).

  • For quantitative analysis, construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration in unknown samples from this curve.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis NMR_Sample Sample Preparation (Dissolution in CDCl3) NMR_Acq Data Acquisition (1H & 13C NMR) NMR_Sample->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc NMR_Data Structural Information (Chemical Shifts, Couplings) NMR_Proc->NMR_Data CrossValidation Cross-Validation NMR_Data->CrossValidation GCMS_Sample Sample Preparation (Dilution in Hexane) GCMS_Acq Data Acquisition (GC Separation, MS Detection) GCMS_Sample->GCMS_Acq GCMS_Proc Data Processing (Peak ID, Spectral Analysis) GCMS_Acq->GCMS_Proc GCMS_Data Identification & Quantification (Retention Time, Mass Spectrum) GCMS_Proc->GCMS_Data GCMS_Data->CrossValidation Conclusion Confident Structure Elucidation & Accurate Quantification CrossValidation->Conclusion TechniqueComparison Comparison of NMR and GC-MS for Aldehyde Analysis cluster_NMR NMR Spectroscopy cluster_GCMS GC-MS Analyte This compound NMR_Strength Strengths: - Detailed structural information - Non-destructive - Single, rapid analysis for structure Analyte->NMR_Strength GCMS_Strength Strengths: - High sensitivity (ppm-ppb) - Excellent for separating mixtures - Confident identification with libraries Analyte->GCMS_Strength NMR_Weakness Weaknesses: - Lower sensitivity - Requires pure sample for clear spectra GCMS_Weakness Weaknesses: - Destructive technique - Limited structural information from EI-MS

Comparative Reactivity Analysis: 3,4-Dimethylhexanal vs. Linear Hexanal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the disparate reactivity of branched-chain and linear aldehydes, focusing on 3,4-Dimethylhexanal and its straight-chain counterpart, Hexanal (B45976).

In the realm of organic synthesis and drug development, the reactivity of aldehydes is a cornerstone of molecular architecture. While seemingly subtle, the structural variance between branched and linear aldehydes can profoundly influence their chemical behavior, impacting reaction kinetics, product yields, and stereochemical outcomes. This guide provides a comprehensive comparison of the reactivity of this compound, a branched-chain aldehyde, and linear hexanal, supported by established chemical principles and experimental protocols.

Chemical and Physical Properties: A Tabular Overview

A fundamental understanding of the physicochemical properties of these aldehydes is crucial for predicting their reactivity. The following table summarizes key parameters for both compounds.

PropertyThis compoundLinear HexanalSource(s)
Molecular Formula C₈H₁₆OC₆H₁₂O[1][2]
Molecular Weight 128.21 g/mol 100.16 g/mol [1][2]
Boiling Point Not available130-131 °C[2]
Melting Point Not available-56 °C[2]
Density Not available0.816 g/mL at 20 °C[2]
Structure Branched Alkyl ChainStraight Alkyl ChainN/A

Reactivity Comparison: Steric Hindrance as a Decisive Factor

The primary determinant of the differential reactivity between this compound and linear hexanal is steric hindrance. Aldehydes undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. The rate and success of this attack are highly sensitive to the steric environment around the carbonyl group.[3][4]

Linear Hexanal presents a relatively unhindered carbonyl group. The straight alkyl chain offers minimal obstruction to the approaching nucleophile, allowing for facile attack on the carbonyl carbon.

This compound , in contrast, possesses two methyl groups on the carbon atoms adjacent (alpha and beta) to the carbonyl group. These bulky substituents create a sterically congested environment, shielding the carbonyl carbon and impeding the approach of nucleophiles.[3] This steric hindrance is the principal reason for the generally lower reactivity of this compound compared to its linear isomer.

The following diagram illustrates the concept of steric hindrance in nucleophilic addition to both aldehydes.

Steric hindrance in nucleophilic attack.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity differences, standardized experimental protocols are essential. Below are detailed methodologies for key reactions that can be used to compare this compound and linear hexanal.

Protocol 1: Oxidation with Tollens' Reagent (Silver Mirror Test)

This qualitative test can be adapted for a semi-quantitative comparison by monitoring the rate of silver mirror formation. Aldehydes are oxidized to carboxylates, while the silver ions in the reagent are reduced to metallic silver.[5][6]

Materials:

  • This compound

  • Linear hexanal

  • Tollens' Reagent (freshly prepared)

  • Test tubes

  • Water bath

Procedure:

  • Prepare Tollens' reagent by adding a few drops of dilute sodium hydroxide (B78521) to a silver nitrate (B79036) solution to form a precipitate of silver oxide. Then, add dilute ammonia (B1221849) solution dropwise until the precipitate dissolves completely.[5]

  • Place equal molar amounts of this compound and linear hexanal into separate, clean test tubes.

  • Add an equal volume of freshly prepared Tollens' reagent to each test tube.

  • Place both test tubes in a warm water bath.

  • Observe the rate of formation of a silver mirror on the inner surface of the test tubes. The faster formation of a silver mirror indicates higher reactivity.

Expected Outcome: Linear hexanal is expected to produce a silver mirror more rapidly than this compound due to its lower steric hindrance, allowing for faster oxidation.

Protocol 2: Reaction with 2,4-Dinitrophenylhydrazine (2,4-DNP)

This reaction forms a solid precipitate (a 2,4-dinitrophenylhydrazone) and can be used to compare reaction rates by measuring the time taken for the precipitate to form.

Materials:

  • This compound

  • Linear hexanal

  • 2,4-Dinitrophenylhydrazine solution (Brady's reagent)

  • Ethanol (B145695)

  • Test tubes

Procedure:

  • Dissolve equal molar amounts of this compound and linear hexanal in a minimal amount of ethanol in separate test tubes.

  • Add an equal volume of 2,4-Dinitrophenylhydrazine solution to each test tube.

  • Shake the mixtures and record the time taken for a yellow or orange-red precipitate to form.

Expected Outcome: Linear hexanal is expected to form a precipitate more quickly than this compound.

Protocol 3: Nucleophilic Addition of a Grignard Reagent

The reaction of an aldehyde with a Grignard reagent (e.g., ethylmagnesium bromide) followed by an aqueous workup yields a secondary alcohol. The reaction yield after a fixed time can be used as a quantitative measure of reactivity.[7]

Materials:

  • This compound

  • Linear hexanal

  • Ethylmagnesium bromide (in a suitable ether solvent)

  • Anhydrous diethyl ether

  • Aqueous acid (e.g., dilute HCl) for workup

  • Round-bottom flasks, dropping funnels, and other standard glassware for anhydrous reactions

  • Gas chromatograph (GC) for yield determination

Procedure:

  • Set up two separate, identical, and anhydrous reaction flasks, each charged with an equal molar amount of either this compound or linear hexanal dissolved in anhydrous diethyl ether.

  • Cool both flasks in an ice bath.

  • Slowly add an equimolar amount of ethylmagnesium bromide solution to each flask at the same rate.

  • Allow the reactions to proceed for a fixed period (e.g., 30 minutes).

  • Quench both reactions by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with diethyl ether.

  • Analyze the organic layers by GC to determine the yield of the corresponding secondary alcohol product.

Expected Outcome: The reaction with linear hexanal is expected to give a higher yield of the alcohol product compared to the reaction with this compound within the same timeframe, reflecting its higher reactivity.

The following diagram illustrates the general workflow for comparing the reactivity of the two aldehydes using a nucleophilic addition reaction.

G cluster_0 Experimental Setup cluster_1 Expected Outcome Start Prepare equimolar solutions of This compound and Linear Hexanal Reaction1 React with Nucleophile (e.g., Grignard Reagent) under identical conditions Start->Reaction1 Reaction2 React with Oxidizing Agent (e.g., Tollens' Reagent) under identical conditions Start->Reaction2 Analysis Analyze reaction progress/products (e.g., GC for yield, visual for rate) Reaction1->Analysis Reaction2->Analysis Result1 Higher yield/faster rate for Linear Hexanal Analysis->Result1 Observation Result2 Lower yield/slower rate for this compound Analysis->Result2 Observation Conclusion Linear Hexanal is more reactive due to lower steric hindrance Result1->Conclusion Result2->Conclusion

Workflow for reactivity comparison.

Conclusion

The presence of methyl groups in the 3 and 4 positions of this compound introduces significant steric hindrance around the carbonyl group. This steric bulk impedes the approach of nucleophiles, rendering it less reactive than its linear counterpart, hexanal. This fundamental difference in reactivity has important implications for synthetic planning and drug design, where the choice of an aldehyde substrate can dictate the efficiency and outcome of a chemical transformation. The experimental protocols provided in this guide offer a practical framework for researchers to qualitatively and quantitatively assess these reactivity differences in a laboratory setting.

References

A Comparative Guide to Confirming the Absolute Configuration of 3,4-Dimethylhexanal Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms at a stereocenter can dramatically influence a compound's biological activity and pharmacological properties. This guide provides an objective comparison of primary experimental methods for confirming the absolute configuration of chiral aldehydes, using the stereoisomers of 3,4-Dimethylhexanal as a representative example.

This compound possesses two stereocenters at the C3 and C4 positions, giving rise to a pair of enantiomers: (3R,4R) and (3S,4S), along with diastereomers (3R,4S) and (3S,4R). Confirming the specific three-dimensional structure is essential for understanding its stereoselective synthesis and biological interactions. The most robust and widely accepted techniques for this purpose are Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy via the modified Mosher's method.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique depends on factors such as the physical state of the sample, available instrumentation, and the required certainty of the assignment. The following table summarizes the key performance metrics of these three leading methods.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Modified Mosher's Method)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms, including their absolute stereochemistry through anomalous dispersion.[1][2][3]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] The experimental spectrum is compared to a computationally predicted spectrum to assign the configuration.[5][6]A chiral aldehyde is reduced to its corresponding alcohol and then derivatized with a chiral reagent (e.g., MTPA) to form diastereomers. The analysis of chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomers reveals the absolute configuration.[7][8][9]
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm).[10][11]5-15 mg of the chiral compound in solution (approx. 0.1 M concentration).[4][11] The sample can be a neat liquid, oil, or solid.[12]1-10 mg of the corresponding chiral alcohol.[11]
Analysis Time Highly variable. Crystal growth can take days to weeks, while data collection and analysis typically require a few hours to a day.[11]Experimental measurement takes 1-12 hours.[11] Computational analysis can take several hours to a few days.[11]4-6 hours of active effort over 1-2 days for reduction, esterification, and NMR analysis.[7][9]
Key Advantages Provides an unambiguous and definitive determination of the three-dimensional molecular structure and absolute configuration.[1][2][3] It is considered the "gold standard."[5]Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[4][12] It provides conformational information in addition to absolute configuration.[4]Widely accessible using standard NMR instrumentation.[13] It is a well-established and reliable method for chiral alcohols and amines.[7]
Limitations The primary challenge is growing a single crystal of sufficient quality, which can be difficult for small molecules, oils, or liquids.[1][5]Requires quantum mechanical calculations (e.g., DFT) for spectral prediction, which can be computationally intensive.[5][14] Solvent effects can influence the spectra and must be considered.[14]This is an indirect method requiring chemical modification (reduction and derivatization).[8][15] The analysis can be complex if NMR signals overlap.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible results.

Single-Crystal X-ray Crystallography

This method provides the most definitive assignment of absolute configuration.

Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of an appropriate derivative of this compound. Since the aldehyde itself is a liquid, it must first be derivatized to a solid compound (e.g., a hydrazone or semicarbazone) that is amenable to crystallization. Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain a suitable crystal.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and crystal symmetry. Solve the phase problem to determine the electron density map and the positions of the atoms within the crystal lattice. Refine this structural model to achieve the best fit with the experimental data.[16]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms.[10] The Flack parameter is a key statistical indicator; a value near 0 confirms the correct enantiomeric assignment, while a value near 1 indicates the opposite.[16]

G cluster_workflow X-ray Crystallography Workflow start Start: Enantiopure this compound deriv 1. Derivatization (e.g., to solid hydrazone) start->deriv cryst 2. Crystal Growth (Obtain single, high-quality crystal) deriv->cryst data 3. X-ray Diffraction (Data Collection) cryst->data solve 4. Structure Solution & Refinement data->solve assign 5. Absolute Configuration (Analyze Flack Parameter) solve->assign end Result: Unambiguous (R/S) Assignment assign->end

Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[5]

Methodology:

  • Sample Preparation: Dissolve 5-15 mg of enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[4][11]

  • Spectral Acquisition: Measure the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[4]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (3R,4R)-3,4-Dimethylhexanal) using molecular mechanics.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Visually and statistically compare the experimental VCD spectrum with the calculated spectrum.[4]

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as the one used in the calculation.[5]

    • If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.[5][6]

G cluster_workflow Vibrational Circular Dichroism (VCD) Workflow cluster_calc Computational Modeling start Start: Enantiopure Aldehyde prep 1. Sample Preparation (Dissolve in solvent) start->prep measure 2. VCD & IR Measurement (Experimental Spectra) prep->measure compare 4. Spectral Comparison (Experimental vs. Calculated) measure->compare conf 3a. Conformational Search dft 3b. DFT Calculation (Optimization & Frequencies) conf->dft spec 3c. VCD & IR Spectra Prediction dft->spec spec->compare end Result: (R/S) Assignment compare->end

Caption: Workflow for absolute configuration determination using VCD.
NMR Spectroscopy (Modified Mosher's Method)

This method requires converting the target aldehyde to its corresponding alcohol before derivatization.

Methodology:

  • Reduction to Alcohol: Reduce the enantiomerically pure this compound to the corresponding 3,4-dimethylhexan-1-ol (B13270569) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). Purify the resulting alcohol.

  • Preparation of Diastereomeric Esters: In two separate, dry NMR tubes, dissolve 1-5 mg of the chiral alcohol in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).[11]

    • To the first tube, add 1.1 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride and a non-nucleophilic base (e.g., pyridine). This forms the (S)-alcohol-(R)-MTPA ester.

    • To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and the base to form the (S)-alcohol-(S)-MTPA ester.[11]

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples. Assign the proton signals for each ester, focusing on the groups on either side of the newly formed carbinol center.

  • Data Interpretation: Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two spectra (Δδ = δS - δR).[8]

    • Protons on one side of the MTPA plane in the molecular conformation will exhibit positive Δδ values, while those on the other side will show negative values.

    • By mapping the signs of the Δδ values onto a conformational model of the MTPA esters, the absolute configuration of the original alcohol (and thus the aldehyde) can be deduced.[7][15]

G cluster_workflow Modified Mosher's Method Workflow start Start: Enantiopure Aldehyde reduce 1. Reduction (Aldehyde to Alcohol) start->reduce ester_R 2a. Esterification with (R)-MTPA-Cl reduce->ester_R ester_S 2b. Esterification with (S)-MTPA-Cl reduce->ester_S nmr_R 3a. ¹H NMR Analysis (R-MTPA Ester) ester_R->nmr_R nmr_S 3b. ¹H NMR Analysis (S-MTPA Ester) ester_S->nmr_S calc 4. Calculate Δδ = δS - δR for all protons nmr_R->calc nmr_S->calc assign 5. Analyze Δδ Pattern & Assign Configuration calc->assign end Result: (R/S) Assignment assign->end

Caption: Workflow for the modified Mosher's method for a chiral aldehyde.

Decision-Making Guide

Choosing the most suitable method requires a logical assessment of the sample's properties and the resources available.

G cluster_workflow Method Selection Workflow start Start: Chiral Aldehyde Sample q1 Can a high-quality single crystal be formed? start->q1 m1 Use X-ray Crystallography (Gold Standard) q1->m1 Yes q2 Is a VCD spectrometer & computational resources available? q1->q2 No m2 Use Vibrational Circular Dichroism (VCD) q2->m2 Yes m3 Use Modified Mosher's Method (NMR) q2->m3 No

Caption: Decision workflow for selecting an absolute configuration determination method.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethylhexanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dimethylhexanal (CAS No. 27608-05-5) was publicly available at the time of this writing. The following disposal procedures are based on general best practices for flammable aliphatic aldehydes and data from structurally similar compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the substance-specific SDS provided by the chemical supplier before handling and disposal.

Immediate Safety and Logistical Information

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. While specific data for this compound is limited, its structure suggests it is a flammable liquid and may be harmful to aquatic life. Therefore, it must be treated as hazardous waste.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. This information is essential for a proper risk assessment before handling and disposal.

PropertyValueSource
CAS Number 27608-05-5PubChem
Molecular Formula C8H16OPubChem
Molecular Weight 128.21 g/mol PubChem

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

  • If handling large quantities or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.[1]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with flammable organic liquids.

  • Do not mix with incompatible waste streams, such as strong oxidizing agents.[1]

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[2][3]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous waste.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE collect Collect Waste in Labeled Container ppe->collect store Store in Designated Hazardous Waste Area collect->store transport Arrange for Pickup by Approved Waste Contractor store->transport dispose Dispose at Licensed Hazardous Waste Facility transport->dispose

References

Essential Safety and Logistical Information for Handling 3,4-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, step-by-step guidance for the safe handling, operation, and disposal of 3,4-Dimethylhexanal in a laboratory setting. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an aldehyde and is presumed to be a volatile, flammable liquid that can cause irritation.[1] A comprehensive risk assessment should be conducted before commencing any work. The following table summarizes the required Personal Protective Equipment (PPE).

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant gloves are mandatory. Butyl rubber and nitrile gloves are recommended for handling aldehydes.[2] Avoid latex gloves as they may not provide adequate protection.[2]
Eye Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times.[2][3] A full face shield must be worn over safety goggles when there is a risk of splashing.[2]
Body Protection Laboratory CoatA flame-resistant lab coat is essential.[4][5] Ensure it is fully buttoned.
Respiratory Protection RespiratorUse of a NIOSH-approved air-purifying or air-supplying respirator is necessary when handling open containers or in areas with inadequate ventilation to avoid inhaling toxic vapors.[2]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required to protect against spills.

Safe Handling and Operational Plan

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn. Have an ABC-type fire extinguisher readily accessible.[5]

  • Dispensing: Ground and bond all containers to prevent static discharge.[6] Use only non-sparking tools.[6]

  • Heating: Never heat this compound with an open flame.[5]

  • Storage: Store the chemical in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep containers tightly closed when not in use.[5][7]

  • Spills: In case of a spill, evacuate the area and alert safety personnel. Use absorbent materials to contain the spill and dispose of it as hazardous waste.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be disposed of as hazardous chemical waste.

  • Neutralization: For some aldehyde waste, neutralization to a neutral pH may be an option if permitted by local wastewater authorities.[9] However, it is generally recommended to use a licensed hazardous waste disposal service.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[9]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_fire Locate Fire Extinguisher prep_hood->prep_fire handle_dispense Dispense Chemical prep_fire->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_close Securely Close Container handle_reaction->handle_close dispose_ppe Dispose of Contaminated PPE handle_reaction->dispose_ppe dispose_chem Collect Chemical Waste handle_close->dispose_chem dispose_label Label Waste Container dispose_chem->dispose_label dispose_ppe->dispose_label

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.